Ruthenium(2+)
Description
Structure
2D Structure
Properties
CAS No. |
12501-45-0 |
|---|---|
Molecular Formula |
H66Mo7N6O24 |
IUPAC Name |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
SMILES |
[Ru+2] |
Origin of Product |
United States |
Synthetic Strategies for Ruthenium Ii Complexes
Precursor Compounds and Ligand Exchange Reactions in Ruthenium(II) Synthesis
The synthesis of most Ruthenium(II) complexes begins with a suitable precursor compound, from which the target molecule is built up, typically through ligand exchange reactions. The choice of precursor is critical and depends on the desired final product and the nature of the ligands to be introduced.
A variety of common Ruthenium(II) and Ruthenium(III) starting materials are commercially available or can be readily synthesized. chemrxiv.org Some of the most frequently employed precursors include ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), tris(triphenylphosphine)ruthenium(II) dichloride ([RuCl₂(PPh₃)₃]), and various organometallic precursors like [RuCl₂(p-cymene)]₂ and [RuCl₂(CO)₂]n. chemrxiv.org The lability of the ligands in these precursors is a key factor in their utility. For instance, the cycloocta-1,5-diene (B8815838) (COD) ligand in [{RuCl₂(COD)}x] is known to be labile in solution, facilitating its exchange with other ligands under mild conditions. ajol.infoajol.info Similarly, cis-[RuCl₂(DMSO)₄] is a versatile precursor due to the lability of the dimethyl sulfoxide (B87167) (DMSO) ligands. tandfonline.comnih.gov
Ligand exchange is the fundamental process by which new Ruthenium(II) complexes are formed from these precursors. oup.commdpi.comacs.org This can involve the substitution of one or more ligands in the precursor's coordination sphere with new, desired ligands. The reaction conditions, such as solvent, temperature, and the presence of activating agents, can be tuned to control the extent and selectivity of the ligand exchange. For example, the synthesis of heteroleptic complexes, which contain more than one type of ligand, often involves a stepwise approach where precursor complexes are first prepared and then reacted with additional ligands. uark.edu The synthesis of Ru(Cl-phen)₂(bpy)₂ and Ru(Cl-phen)(bpy)₂(PF₆)₂ exemplifies this, starting from Ru(bpy)Cl₄ and Ru(bpy)₂Cl₂ precursors, respectively. uark.edu
The nature of the incoming ligand also plays a crucial role. For instance, the reaction of [RuCl₂(PPh₃)₃] with metal carboxylates leads to the exchange of chloride ligands for carboxylate groups. mdpi.com Similarly, N-heterocyclic carbene (NHC) ligands can be introduced by reacting a suitable precursor with an in situ generated NHC. chemrxiv.org The electronic and steric properties of the ligands influence the stability and reactivity of the resulting complexes.
Targeted Design and Synthesis of Specific Ruthenium(II) Architectures
The ability to rationally design and synthesize Ruthenium(II) complexes with specific architectures is central to tailoring their properties for particular applications. This section explores the synthetic strategies for creating mononuclear, dinuclear, polynuclear, and self-assembled Ruthenium(II) structures.
Mononuclear Ruthenium(II) Coordination Compounds
Mononuclear Ruthenium(II) complexes, containing a single ruthenium center, are the most fundamental class of these compounds. Their synthesis typically involves the reaction of a ruthenium precursor with a stoichiometric amount of the desired ligands. tandfonline.comuark.edunajah.edu A common strategy is the reaction of RuCl₃·xH₂O with chelating ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen) and their derivatives. uark.edu For instance, the synthesis of Ru(Cl-Phen)₃(PF₆)₂ involves the reaction of RuCl₃·3H₂O with 5-chloro-1,10-phenanthroline (B167300) in ethylene (B1197577) glycol. uark.edu
The synthesis of heteroleptic mononuclear complexes often requires a multi-step approach. For example, the preparation of Ru(bpy)(Me₂bpy)(bpt) is achieved through photosubstitution of carbonyl ligands in a Ru(bpy)(Me₂bpy)(CO)₂₂ precursor. rsc.org This highlights how the careful choice of precursors and reaction conditions allows for the sequential introduction of different ligands to build up complex mononuclear architectures. Pincer-type ligands, which bind to the metal center in a tridentate fashion, are also used to create stable and well-defined mononuclear complexes. researchgate.net
| Precursor Compound | Ligand(s) | Resulting Mononuclear Complex | Reference |
| RuCl₃·3H₂O | 5-chloro-1,10-phenanthroline | Ru(Cl-Phen)₃(PF₆)₂ | uark.edu |
| RuCl₂(DMSO)₄ | bis(diphenylphosphino)methane (dppm) | cis-RuII(dppm)₂Cl₂ | tandfonline.com |
| RuCl₂(PPh₃)₃ | bis(diphenylphosphino)ethane (dppe) | cis-RuII(dppe)₂Cl₂ | tandfonline.com |
| Ru(bpy)(Me₂bpy)(CO)₂₂ | 3,5-bis(pyridin-2-yl)-1,2,4-triazole (Hbpt) | Ru(bpy)(Me₂bpy)(bpt) | rsc.org |
Dinuclear and Polynuclear Ruthenium(II) Assemblies
Dinuclear and polynuclear Ruthenium(II) complexes, containing two or more ruthenium centers, are of significant interest due to the potential for metal-metal interactions and cooperative effects. acs.orgrsc.orgacs.org The synthesis of these assemblies typically relies on the use of bridging ligands that can coordinate to two or more metal centers simultaneously.
A common strategy involves the "complexes as metals/complexes as ligands" approach. dcu.ie In this method, a mononuclear complex containing a potentially bridging ligand is first synthesized and then reacted with another metal precursor to form the dinuclear or polynuclear species. For example, the dinuclear complex Cl(bpy)Ru(tppz)Ru(bpy)Cl₂ is synthesized from the precursor [Cl₃Ru(tppz)RuCl₃] and 2,2'-bipyridine. acs.org Another approach involves the use of symmetrical dinucleating ligands that can coordinate to two metal centers in a predictable manner. rsc.org
Polynuclear assemblies can be constructed in a stepwise fashion, allowing for the creation of complex, well-defined structures. acs.org For instance, a mononuclear complex can act as a "metalloligand" and be used to build larger homo- and heterodinuclear complexes. acs.org The synthesis of star-shaped trinuclear complexes has also been reported, based on a 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine ligand system. nih.gov
| Bridging Ligand | Ruthenium Precursor(s) | Resulting Dinuclear/Polynuclear Complex | Reference |
| Tetra-2-pyridylpyrazine (tppz) | [Cl₃Ru(tppz)RuCl₃], 2,2'-bipyridine | Cl(bpy)Ru(tppz)Ru(bpy)Cl₂ | acs.org |
| 1,10-phenanthroline-based dinucleating ligands | [(bpy)₂RuCl₂] | (bpy)₂Ru(BL)Ru(bpy)₂₄ | rsc.org |
| 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) | [Ru(κ³-tptz)(PPh₃)Cl₂], [(η⁶-C₆H₆)RuCl]⁺ | [Cl₂(PPh₃)Ru(μ-tptz)Ru(η⁶-C₆H₆)Cl]BF₄ | acs.org |
Ruthenium(II)-Based Metallacycles and Metallacages
Ruthenium(II)-based metallacycles and metallacages are fascinating supramolecular architectures formed through the self-assembly of metal ions and organic ligands. pnas.orgnih.gov These structures are of interest for applications in catalysis, sensing, and drug delivery. mdpi.com The synthesis of these assemblies relies on the principles of coordination-driven self-assembly, where the final structure is dictated by the geometry of the metal precursor and the bridging ligands.
A common approach involves the use of dinuclear ruthenium(II) building blocks, often half-sandwich complexes, which are then reacted with ditopic or tritopic ligands. pnas.orgnih.gov For example, tetranuclear rectangular metallacycles have been synthesized via the [2+2] self-assembly of dinuclear ruthenium(II) acceptors with ditopic bis(imidazolyl)benzene ligands. pnas.orgnih.gov Similarly, hexanuclear trigonal prismatic metallacages can be formed through the [2+3] self-assembly of the same ruthenium acceptors with a tritopic tri(imidazolyl)benzene ligand. pnas.orgnih.gov The formation of a single, symmetrical, and stable metallacycle or cage is often observed, demonstrating the high degree of control achievable through this synthetic strategy. pnas.orgnih.gov
| Ruthenium Building Block | Bridging Ligand | Resulting Metallacycle/Metallacage | Reference |
| Ru₂(µ-η⁴-oxalato)(η⁶-p-cymene)₂₂ | 1,4-bis(imidazole-1-yl)benzene | Tetranuclear rectangular metallacycle | pnas.orgnih.gov |
| Ru₂(µ-η⁴-oxalato)(η⁶-p-cymene)₂₂ | 1,3,5-tri(1H-imidazol-1-yl)benzene | Hexanuclear trigonal prismatic metallacage | pnas.orgnih.gov |
Green Chemistry Principles in Ruthenium(II) Complex Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, and the synthesis of Ruthenium(II) complexes is no exception. mdpi.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green synthetic technique is mechanochemistry, which involves carrying out reactions by grinding solid reactants together, often in the absence of a solvent. mdpi.com This approach has been successfully applied to the synthesis of ruthenium carboxylate complexes, such as [Ru(OAc)₂(PPh₃)₂], from [RuCl₂(PPh₃)₃] and metal carboxylates. mdpi.com A comparison of the mechanochemical route with traditional solution-based methods showed that the grinding procedure has a lower environmental impact, as quantified by green chemistry metrics like the E-factor and Mass Productivity. mdpi.com
Another green approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times, leading to energy savings. For example, a two-step synthesis of RuH₂(CO)(PPh₃)₃ from RuCl₃·xH₂O can be completed in approximately 10 minutes using microwave-assisted reflux, making it a more efficient and sustainable method for undergraduate laboratories. whiterose.ac.uk The development of catalytic reactions that proceed under neutral conditions and produce no waste is another key area of green chemistry research involving ruthenium complexes. researchgate.net
| Green Chemistry Approach | Example Synthesis | Advantages | Reference |
| Mechanochemistry (Grinding) | [Ru(OAc)₂(PPh₃)₂] from [RuCl₂(PPh₃)₃] and sodium acetate (B1210297) | Solventless, reduced waste, lower E-factor | mdpi.com |
| Microwave-assisted Synthesis | RuH₂(CO)(PPh₃)₃ from RuCl₃·xH₂O | Reduced reaction time, energy efficiency | whiterose.ac.uk |
| Catalysis in Benign Solvents | Asymmetric transfer hydrogenation of ketones in water | Use of environmentally friendly solvent | bohrium.com |
Advanced Spectroscopic and Electrochemical Characterization of Ruthenium Ii Systems
Elucidation of Electronic and Geometric Structures by Advanced Spectroscopies
A variety of sophisticated spectroscopic techniques are employed to unravel the detailed structural and electronic characteristics of Ru(II) systems.
Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like 2D NMR, solid-state NMR, and Diffusion-Ordered Spectroscopy (DOSY), is a powerful tool for characterizing the structure of Ru(II) complexes. acadiau.ca Techniques such as 1H and 13C NMR are routinely used to confirm the synthesis and purity of these complexes. acadiau.camdpi.com For instance, the solution structures of both homoleptic and heteroleptic Ru(II) complexes have been effectively studied using 2D NMR techniques. The characterization of newly synthesized Ru(II) tetramer complexes has been successfully achieved using 31P{1H} NMR spectroscopy. tandfonline.com Furthermore, NMR spectra were instrumental in the characterization of a water-soluble Ru(II) complex designed for photoelectrochemical sensing. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for investigating the spin-state and electronic structure of Ru(II) complexes, particularly those that are paramagnetic or can be converted to a paramagnetic state. While diamagnetic low-spin d6 Ru(II) complexes are typically EPR-silent, the technique becomes invaluable when studying their one-electron reduced or oxidized counterparts. rsc.org For example, EPR studies on one-electron reduced ammineruthenium(II) complexes, such as [(mpz)Ru(NH3)5]2+ and [(bptz)Ru(NH3)4]+, have confirmed that the unpaired electron is primarily located on the ligand's π system, with a notable contribution from the ruthenium 4d orbitals. rsc.org
In the context of photochemistry, time-resolved EPR spectroscopy has been used to observe intramolecular charge-separated states in Ru(II) polypyridyl complexes linked to electron acceptors and donors. EPR has also been employed to confirm the generation of reactive oxygen species (ROS) by synthesized Ru(II) complexes in cell-free systems. ikifp.edu.pl Furthermore, EPR and spectroelectrochemical methods have been used to distinguish between metal-centered and ligand-centered oxidation in dppf-ruthenium(II) complexes, revealing that the site of oxidation depends on the ancillary ligands. researchgate.net
The ground spin state of Ru(II) complexes can be influenced by the ligand environment. For instance, square-planar Ru(II) pincer complexes can exhibit either a singlet (S=0) or a triplet (S=1) ground state depending on the functionalization of the pincer ligand, which modulates the ligand-to-metal π-donation. researchgate.net Computational studies have also been used to predict the spin states of Ru(II) complexes, generally finding the low-spin state to be the ground state. nih.govresearchgate.net
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic and local geometric structure of Ruthenium(II) complexes. rsc.orgnih.gov Ru L-edge XAS investigates the unoccupied 4d orbitals, providing insights into the metal's oxidation state and site symmetry. acs.orgosti.gov Time-resolved XAS with picosecond resolution can track transient chemical changes, such as the electronic and geometric modifications of photoexcited [RuII(bpy)3]2+. epfl.ch
Femtosecond XAS at the Ru L3-edge has been employed to follow the ultrafast charge transfer dynamics in complexes like [Ru(m-bpy)3]2+, revealing a very short metal-to-ligand charge-transfer (MLCT) state lifetime of 0.9 ps before relaxing to a triplet metal-centered (3MC) state. acs.org These studies show that the spectral features of Ru 2p-to-4d transitions are well-described by a single-particle picture. acs.org
Ruthenium 4d-to-2p XES is a complementary technique that probes the filled ligand and metal-based orbitals, offering simultaneous information about both contributions to bonding. acs.orgnih.govacs.orgnih.gov The spectra are sensitive to the ligand donor/acceptor properties, site symmetry, and the metal's oxidation state. acs.orgnih.govnih.gov For example, the XES spectra of [RuII(tacn)2]2+ and [RuII(DMAP)6]2+ show a single low-energy band, while [RuII(bpy)3]2+ and [RuII(CN)6]4- exhibit two features in this region. acs.orgnih.gov
| Complex | Technique | Key Finding | Reference |
|---|---|---|---|
| [RuII(bpy)3]2+ | Time-resolved XAS | Probed electronic and geometric modifications upon photoexcitation. | epfl.ch |
| [Ru(m-bpy)3]2+ | Femtosecond XAS | Observed a 0.9 ps MLCT lifetime followed by relaxation to a 3MC state. | acs.org |
| [RuII(tacn)2]2+ | XES | Shows a single band at lower energy. | acs.orgnih.gov |
| [RuII(CN)6]4- | XES | Shows two features in the lower energy range. | acs.orgnih.gov |
Vibrational spectroscopies, such as Raman and Infrared (IR), provide detailed "fingerprints" of Ru(II) complexes, offering insights into their molecular structure and bonding in both ground and excited states.
Resonance Raman (RR) spectroscopy is particularly powerful for studying the structural and electronic properties of ruthenium(II) polypyridine complexes. uark.edu By tuning the laser excitation wavelength to be in resonance with an electronic transition, specific vibrational modes of the chromophore involved in that transition are enhanced. uark.edursc.org This selectivity allows for the definitive assignment of electronic absorption bands. uark.eduresearchgate.net For example, in heteroleptic complexes like Ru(bpy)2(dpp)2+, RR spectroscopy can selectively enhance modes associated with either the bpy or dpp ligands, helping to assign the ground state absorption bands. uark.edu Time-resolved resonance Raman (TR³) spectroscopy can probe the structure of relatively long-lived metal-to-ligand charge-transfer (MLCT) excited states. marquette.eduscispace.com
| Complex | Technique | Vibrational Mode/Region | Key Finding | Reference |
|---|---|---|---|---|
| [RuII(NH3)5L]2+ (L=pyridine (B92270) derivative) | Resonance Raman | Pyridine ring modes | Resonance enhancement confirms pyridine(π*) ← Ru(dπ) transition. | rsc.org |
| Ru(bpy)2(dpp)2+ | Resonance Raman | bpy and dpp modes | Selective enhancement allows definitive assignment of absorption bands. | uark.edu |
| [Ru(mbpy)3]2+ | Ultrafast TRIR | 1350-1650 cm⁻¹ | Identified an intermediate 3dd state with a ~400 ps lifetime. | unige.ch |
| [Ru(bpy)2(CN-Me-bpy)]2+ | TRIR | ν(C≡N) | Shift of -38 cm⁻¹ upon excitation confirms localization on the CN-Me-bpy ligand. | acs.org |
Ultrafast transient absorption and emission spectroscopies are indispensable for investigating the dynamics of excited states in Ruthenium(II) complexes on femtosecond to nanosecond timescales. These techniques provide crucial information on processes like intersystem crossing, vibrational cooling, and the lifetimes of various excited states.
Upon photoexcitation into the metal-to-ligand charge transfer (MLCT) band, Ru(II) polypyridyl complexes typically undergo rapid intersystem crossing to form a long-lived triplet MLCT (³MLCT) state. unt.edu Transient absorption spectroscopy can monitor the evolution from the initially populated Franck-Condon state to the thermally equilibrated ³MLCT state. unt.edu For example, in cis-dichlorobis(2,2′-bipyridine)ruthenium(II), femtosecond time-resolved electronic absorption spectroscopy tracked an ultrafast spectral narrowing with time constants of 15-18 ps, which was attributed to vibrational cooling in the excited state. acs.org
The nature of the ligands significantly influences the excited-state dynamics. In some non-luminescent complexes like [Ru(m-bpy)3]2+ and [Ru(tm-bpy)3]2+, ultrafast transient absorption has identified a low-lying triplet d-d state (³dd) that acts as a quencher for the ³MLCT luminescence. unige.ch The population of this quenching state can occur on a sub-picosecond timescale. unige.ch The excited-state lifetimes of Ru(II) complexes can be tuned by ligand design, with some bistridentate complexes achieving lifetimes in the microsecond range at room temperature, a significant improvement over parent complexes like [Ru(tpy)2]2+. The relaxation pathways can be complex, sometimes involving multiple distinguishable species, as revealed by singular value decomposition analysis of transient absorption data. cdnsciencepub.com These pathways are also highly dependent on the excitation wavelength, indicating that excitation into higher energy bands can influence the early photophysical events. acadiau.cacdnsciencepub.com
| Complex | Technique | Excited State | Lifetime/Process Time | Reference |
|---|---|---|---|---|
| cis-Ru(bpy)2Cl2 | Femtosecond Transient Absorption | Vibrational Cooling | 15-18 ps | acs.org |
| [Ru(m-bpy)3]2+ | Ultrafast Transient Absorption | ³MLCT → ³dd | 1.6 ps | unige.ch |
| [Ru(tm-bpy)3]2+ | Ultrafast Transient Absorption | ³MLCT → ³dd | 0.16 ps | unige.ch |
| [Ru(ttpy)(8HQLN)]+ | Transient Absorption | Excited State Lifetime | > 1 ns | acs.org |
Vibrational Spectroscopies: Raman and Infrared Fingerprinting of Ruthenium(II) Complexes
Electrochemical Characterization and Redox Behavior of Ruthenium(II) Complexes
The electrochemical properties of Ruthenium(II) complexes are critical to their function in various applications, including solar energy conversion and catalysis. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the primary techniques used to investigate their redox behavior.
Ruthenium(II) complexes typically exhibit a reversible or quasi-reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The potential of this redox process is sensitive to the nature of the ligands coordinated to the ruthenium center. tandfonline.comacs.orgrsc.orgmedcraveonline.com For instance, electron-withdrawing ligands, such as 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂dcbpy), make the oxidation of the ruthenium center more difficult, resulting in a positive shift of the Ru(II)/Ru(III) potential. rsc.org
In addition to the metal-centered redox process, many Ru(II) polypyridyl complexes undergo multiple, reversible, ligand-based reductions. medcraveonline.com The number of electrons that a complex can reversibly accept depends on the number and type of reducible ligands. Dinuclear Ru(II) complexes have been shown to reversibly accept up to eight electrons at mild potentials. rsc.org The location of the reduction (i.e., on which ligand the electron is added) can be determined by a combination of electrochemical measurements and theoretical calculations. rsc.org
The redox behavior can also be coupled to other processes, such as protonation. In some Ru(II) complexes with proton-sensitive ligands, the Ru(II)/Ru(III) redox potential shifts upon the addition of acid, indicating a proton-coupled electron transfer (PCET) process. mdpi.com Spectroelectrochemistry, which combines electrochemical control with spectroscopic measurement, provides detailed insight into the electronic structure of the generated redox species. acs.orgrsc.orgshareok.org
| Complex Type/Example | Technique | Redox Process | Key Finding | Reference |
|---|---|---|---|---|
| Water-soluble Ru(II) complex | Cyclic Voltammetry | Ru(II)/Ru(III) | Oxidation peak at +1.12 V vs Ag/AgCl. | acs.org |
| Ru(II) tetramer with 4,4'-bipyridine | Cyclic & Differential Pulse Voltammetry | Ru(II)/Ru(III) | A single redox potential suggests a 4-electron process. | tandfonline.com |
| [Ru(H₂dcbpy)₃]Cl₂ | Cyclic Voltammetry | Ru(II)/Ru(III) | H₂dcbpy ligands shift oxidation potential positively. | rsc.org |
| Dinuclear Ru(II) complexes | Electrochemistry & DFT | Ligand-based reductions | Can reversibly collect up to eight electrons. | rsc.org |
| Ru(II) with naphthoquinone-imidazole ligand | Cyclic Voltammetry | Ru(II)/Ru(III) | Redox potential is pH-dependent due to PCET. | mdpi.com |
Cyclic Voltammetry and Related Potentiostatic Techniques
Cyclic voltammetry (CV) is a cornerstone potentiostatic technique for investigating the redox properties of Ruthenium(II) complexes. By measuring the current response to a triangular potential waveform, CV provides critical information on the oxidation and reduction potentials, the reversibility of redox processes, and the stability of the generated species.
The electrochemical behavior of Ruthenium(II) complexes is highly dependent on the nature of the ligands coordinated to the metal center. For instance, in a series of cyclometalated Ruthenium(II) complexes with substituted 2-arylbenzimidazoles, CV measurements revealed a reversible peak at high potentials corresponding to the Ru(II)/Ru(III) oxidation. mdpi.com The position of this peak is sensitive to the electronic effects of the substituents on the arylbenzimidazole ligand. mdpi.com Electron-donating groups lead to a decrease in the redox potential, indicating an easier oxidation of the metal center. mdpi.com
In another study, the cyclic voltammetry of Ruthenium(II) complexes with benzo-15-crown-5 (B77314) ether-vinyl-bipyridyl ligands was investigated. rsc.org The Ru(II)/Ru(III) redox potentials of these complexes were found to be largely insensitive to the supporting electrolyte, with apparent shifts attributed to liquid-junction potentials. rsc.org Furthermore, these complexes could be reductively electropolymerized to form stable, electroactive films on the electrode surface. rsc.org
The table below presents representative electrochemical data for a selection of Ruthenium(II) complexes, illustrating the influence of ligand design on their redox properties.
| Compound/Complex | Redox Process | E½ (V vs. ref) | Technique | Solvent/Electrolyte | Reference |
| [Ru(tpy-Fc-C≡C-Fc-tpy)]²⁺ | Ru²⁺/Ru³⁺ | 1.33-1.34 | CV | CH₃CN | nih.gov |
| [Ru(tpy-Fc-C≡C-C≡C-Fc-tpy)]²⁺ | Ru²⁺/Ru³⁺ | 1.33-1.34 | CV | CH₃CN | nih.gov |
| [RuCl₂(PPh₃)₂(bipy)] | Ru²⁺/Ru³⁺ | 0.54 (Epa) | CV | CH₂Cl₂ / 0.10 M TBAP | royalsocietypublishing.org |
| [Ru(cur)(PPh₃)₂(bipy)]PF₆ | Ru²⁺/Ru³⁺ | 0.98 (Epa) | CV | CH₂Cl₂ / 0.10 M TBAP | royalsocietypublishing.org |
| [Ru(dbm)(PPh₃)₂(bipy)]PF₆ | Ru²⁺/Ru³⁺ | 1.03 (Epa) | CV | CH₂Cl₂ / 0.10 M TBAP | royalsocietypublishing.org |
| [Ru(acac)(PPh₃)₂(bipy)]PF₆ | Ru²⁺/Ru³⁺ | 0.92 (Epa) | CV | CH₂Cl₂ / 0.10 M TBAP | royalsocietypublishing.org |
Table 1: Electrochemical data for selected Ruthenium(II) complexes obtained by cyclic voltammetry.
Spectroelectrochemical Methods for Redox State Interrogation
Spectroelectrochemistry combines the principles of spectroscopy and electrochemistry to provide simultaneous spectral and electrochemical data. This powerful technique allows for the in-situ characterization of species generated at different electrode potentials, offering a deeper understanding of the electronic structure and reactivity of various redox states of Ruthenium(II) complexes.
By monitoring the changes in the electronic absorption spectrum as a function of the applied potential, spectroelectrochemistry can identify the nature of the orbitals involved in the redox processes. For example, in the study of Ruthenium(II) complexes with binaphthyridine-based ligands, changes in the electronic absorption spectra upon electrochemical reduction indicated that the reducing electron is localized on the non-bpy ligand. rsc.org Resonance Raman spectroelectrochemistry further confirmed that the first and second reductions were centered on the dimethylenebinaphthyridine ligand. rsc.org
In another investigation, in-situ FT-IR spectroelectrochemistry was employed to unravel the mechanism of nitric oxide (NO) release from Ruthenium(II) nitrosyl complexes. nih.gov The study revealed that the one-electron reduction of trans-[Ru(NO)(NH₃)₄(py)]³⁺ leads to the labilization of the pyridine ligand, followed by the formation of ruthenium nitrosyl isomers and subsequent dissociation of NO. nih.gov This highlights the ability of spectroelectrochemistry to track ligand substitution and structural rearrangements during redox events.
UV-vis-NIR spectroelectrochemistry has also been used to investigate a family of mono- and dinuclear Ruthenium(II) polypyridyl complexes. utexas.edu These studies provided insights into the electronic communication between metal centers in dinuclear species and helped to characterize the electronic and structural properties of the complexes in different oxidation states. utexas.eduresearchgate.net
High-Resolution Mass Spectrometry for Molecular Identification and Stoichiometry
High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight and elemental composition of Ruthenium(II) complexes. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to generate ions of the intact complexes, which are then analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). scielo.bracs.orgmdpi.commdpi.comacs.org
The characteristic isotopic pattern of ruthenium, which has seven stable isotopes, provides a unique signature that aids in the confident identification of ruthenium-containing species in the mass spectrum. scielo.br HRMS allows for the verification of the proposed molecular formula by comparing the experimentally measured m/z value with the theoretically calculated value, often with sub-ppm mass accuracy. mdpi.comrsc.org
For instance, in the characterization of novel Ruthenium(II) complexes with NNN-pincer ligands, HRMS was used to confirm the identity of the synthesized compounds. acs.org Similarly, the characterization of Ruthenium(II) polypyridyl complexes for FRET applications and Ruthenium(II) arene complexes for host-guest interaction studies relied on HRMS to verify their structures. acs.orgnih.govacs.org
The following table provides examples of HRMS data for several Ruthenium(II) complexes, demonstrating the high accuracy of this technique in confirming their molecular formulas.
| Compound/Complex | Ion Formula | Calculated m/z | Found m/z | Technique | Reference |
| [RuH₂L¹Cl₂] | [C₁₆H₁₄N₂O₂Cl₂Ru+H]⁺ | 437.94758 | 438.02587 | HRMS | mdpi.com |
| [RuH₂L²Cl₂] | [C₁₇H₁₈N₂O₂Cl₂Ru+H]⁺ | 453.97888 | 454.07856 | HRMS | mdpi.com |
| [RuH₂L³Cl₂] | [C₂₀H₂₄N₂O₂Cl₂Ru+H]⁺ | 482.01018 | 483.75846 | HRMS | mdpi.com |
| cis-[Ru(dicl)(dppm)₂]PF₆ | [C₅₉H₄₈Cl₂NO₂P₄Ru]⁺ | 1146.0698 | 1146.0698 | HRESI-MS | scielo.br |
| cis-[Ru(ibu)(dppm)₂]PF₆ | [C₆₃H₆₁O₂P₄Ru]⁺ | 1115.2519 | 1115.2520 | HRESI-MS | scielo.br |
Table 2: High-resolution mass spectrometry data for selected Ruthenium(II) complexes.
Coordination Chemistry and Ligand Design in Ruthenium Ii Systems
Ligand Field Theory and Crystal Field Stabilization Energy in Ruthenium(II) Complexes
Ruthenium(II) possesses a d⁶ electron configuration. In an octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg* orbitals (dx²-y², dz²). For Ru(II), which is a second-row transition metal, the ligand field splitting (Δo) is generally large. This significant energy gap favors a low-spin d⁶ configuration, where all six electrons occupy the t₂g orbitals, resulting in a diamagnetic complex with a total spin of S=0.
The Crystal Field Stabilization Energy (CFSE) quantifies the stability gained by this selective population of the lower-energy d orbitals relative to a hypothetical spherical field. libretexts.org For a low-spin d⁶ octahedral complex like those typical of Ru(II), the CFSE is calculated as: CFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo
This substantial negative CFSE value contributes significantly to the thermodynamic stability of Ru(II) complexes. The magnitude of Δo, and consequently the CFSE, is influenced by the nature of the coordinating ligands, as described by the spectrochemical series. Strong-field ligands, such as polypyridyls and cyanide, induce a larger splitting, leading to more stable complexes. ontosight.aiacs.org Conversely, weaker-field ligands result in a smaller Δo. While the low-spin configuration is predominant, the presence of very weak-field ligands could theoretically lead to a high-spin state, but this is rare for Ru(II). The ligand field strength also dictates the energy of metal-centered (MC) excited states, which can influence the photophysical properties of the complexes. acs.orgunige.chacs.org For instance, a reduction in ligand field strength can lower the energy of the ³MC state, potentially making it accessible from the metal-to-ligand charge-transfer (³MLCT) state and altering the complex's luminescence behavior. acs.orgacs.org
Diverse Ligand Scaffolds in Ruthenium(II) Coordination
The ability of Ru(II) to coordinate with a vast array of ligands is a cornerstone of its rich chemistry. mdpi.com These ligands, which vary in their donor atoms, denticity, and electronic properties, allow for the precise tailoring of the resulting complexes' characteristics.
Nitrogen-donor ligands are among the most extensively studied in Ru(II) coordination chemistry, forming stable and well-defined complexes.
Polypyridyl Ligands: This class, exemplified by 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) and their derivatives, is central to the field. frontiersin.orgmdpi.com These bidentate or tridentate (e.g., 2,2':6',2''-terpyridine or terpy) ligands form highly stable chelate rings with Ru(II). ontosight.aifrontiersin.org The resulting complexes, such as [Ru(bpy)₃]²⁺, are known for their robust chemical stability and unique photophysical properties, including strong metal-to-ligand charge transfer (MLCT) absorption bands in the visible region and luminescence. mdpi.comnih.govrsc.org The electronic properties of these complexes can be finely tuned by modifying the polypyridyl ligands with electron-donating or electron-withdrawing substituents. rsc.org The π-acceptor properties of these ligands also influence the reactivity of the complex; stronger π-acceptors can decrease the reactivity of the metal center by pulling electron density away from it. frontiersin.org
Porphyrins: Porphyrins are tetradentate macrocyclic ligands that bind to Ru(II) in the equatorial plane. The resulting Ru(II) porphyrin complexes are of interest in catalysis and can exhibit unique reactivity. worldscientific.comubc.ca For example, ruthenium porphyrin complexes can catalyze epoxidation reactions of olefins. worldscientific.com The axial positions of these complexes can be occupied by other ligands, such as CO or pyridines, allowing for further modulation of their properties. nih.govconicet.gov.ar The porphyrin ring itself can be modified to tune the electronic structure and reactivity of the complex. acs.org
Amines: Simple amine ligands, such as ethylenediamine (B42938) (en), also form stable complexes with Ru(II). frontiersin.org These ligands are typically σ-donors and lack the π-acceptor capabilities of polypyridyls. Complexes containing amine ligands are often used as building blocks or in comparative studies to understand the role of π-backbonding in Ru(II) systems. frontiersin.org
Table 1: Examples of Ru(II) Complexes with N-Donor Ligands
Phosphorus-donor ligands, particularly phosphines and phosphites, are crucial in the organometallic chemistry of Ru(II).
Phosphines: Ligands like triphenylphosphine (B44618) (PPh₃) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are widely used. researchgate.net They are strong σ-donors and can vary significantly in their steric bulk, which is a key parameter for tuning catalytic activity. Ru(II)-phosphine complexes are often used as precursors in synthesis, for example, trans-[RuCl₂(PPh₃)₃]. bohrium.com The electronic and steric properties of the phosphine (B1218219) ligands can be modified to control the reactivity of the metal center.
Phosphites: Phosphite (B83602) ligands, such as triisopropyl phosphite, are also employed in Ru(II) chemistry. beilstein-journals.orgdntb.gov.ua They are generally considered to be better π-acceptors than phosphines. Ru(II) complexes containing phosphite ligands have shown promise as catalysts in various transformations, including olefin metathesis. beilstein-journals.orgmdpi.com The substitution of phosphine ligands with phosphites can lead to changes in the geometry and reactivity of the resulting complexes. beilstein-journals.orgcapes.gov.br
Oxygen and sulfur-donor ligands coordinate to Ru(II), often as part of a multidentate chelate.
O-Donor Ligands: β-diketonate ligands are a common example of O-donor ligands that form stable six-membered chelate rings with Ru(II). researchgate.net These ligands coordinate as monoanionic O,O-donors. Water is also a common O-donor ligand, often found in the coordination sphere of Ru(II) complexes in aqueous solution, which is a critical aspect of their biological activity. frontiersin.org
S-Donor Ligands: Thiourea (B124793) and its derivatives are examples of S-donor ligands that can coordinate to Ru(II). frontiersin.org Thioether and thiolate functionalities can also be incorporated into larger ligand frameworks to create multidentate S-donor or mixed-donor ligands. bohrium.com Thiosemicarbazones, which are N,S bidentate ligands, form stable complexes with Ru(II) and are explored for their biological properties. frontiersin.org
Multidentate ligands, which contain two or more donor atoms, are of great interest because they form particularly stable complexes with Ru(II) due to the chelate effect. These ligands can be designed with a combination of N, P, O, or S donor atoms. researchgate.net
Examples include:
N,N-donor ligands: Besides polypyridyls, ligands like 2-(aminomethyl)pyridine (ampy) act as bidentate N,N-donors. frontiersin.org
N,O/N,S-donor ligands: Schiff base ligands, formed from the condensation of an amine and a carbonyl compound, can provide N,O or N,S donor sets. bohrium.combohrium.com
Pincer Ligands: Tridentate ligands that bind in a meridional fashion are known as pincer ligands. An unsymmetrical NNC pincer ligand has been used to create Ru(II) complexes with protic N-heterocyclic carbene (NHC) functionalities. chemrxiv.org
Porphyrin-polypyridyl hybrids: These complex molecules combine the features of both ligand types and can self-assemble into ordered structures. nih.gov
The use of multidentate ligands allows for the construction of conformationally rigid and highly stable Ru(II) complexes. researchgate.net
A significant area of Ru(II) chemistry involves ligands that form direct Ru-C bonds, leading to organometallic complexes.
Carbene Ligands: N-Heterocyclic Carbenes (NHCs) have become a prominent class of ligands in Ru(II) chemistry. researchgate.net They are strong σ-donors and are often used in catalysis. NHC ligands can be part of bidentate or tridentate frameworks, for example, by linking them to a pyridine (B92270) or another donor group. ias.ac.in Ruthenium porphyrin complexes with quinoid carbene ligands have also been synthesized and structurally characterized. nih.govacs.org
Cyclopentadienyl (B1206354) (Cp) and Arene Ligands: These ligands form "piano-stool" or "half-sandwich" structures with Ru(II), where the Cp or arene ligand occupies one face of the coordination sphere, and other ligands occupy the remaining sites. nih.govmdpi.com The general formula for arene complexes is often [(η⁶-arene)Ru(L)X₂] or [(η⁶-arene)Ru(L-L)X]⁺. frontiersin.orgresearchgate.net The arene ligand stabilizes the Ru(II) oxidation state and provides a hydrophobic character to the complex. frontiersin.orgresearchgate.net The nature of the arene and the other ligands can be varied to tune the complex's properties. mdpi.comnih.gov Similarly, cyclopentadienyl (Cp) and its derivatives form complexes like [Ru(η⁵-Cp)(L)₂X]. mdpi.comacs.orgacs.org
Acetylide Derivatives: Ruthenium acetylide complexes, containing a Ru-C≡C-R linkage, are another class of organometallic compounds. These complexes are of interest for their electronic and photophysical properties.
Table 2: Examples of Ru(II) Complexes with Organometallic Ligands
Hybrid and Multidentate Ligands
Stereochemical Principles and Isomerism in Ruthenium(II) Complexes
The coordination of ligands around a central Ruthenium(II) ion gives rise to a variety of stereoisomers, which are molecules that have the same chemical formula and connectivity but different spatial arrangements of atoms. These stereochemical variations can significantly influence the physical, chemical, and biological properties of the complexes. The main types of isomerism observed in Ruthenium(II) complexes are geometric and optical isomerism.
Geometric Isomerism:
Geometric isomerism, also known as cis-trans isomerism, occurs in square planar and octahedral complexes when there are two or more different types of ligands. In octahedral Ruthenium(II) complexes with the general formula [Ru(L)₂(X)₂], where L is a bidentate ligand and X is a monodentate ligand, two geometric isomers are possible: cis and trans. For instance, in complexes like [Ru(bpy)Cl₂(dmso-S)₂], three stereoisomers can be isolated: trans,cis, cis,cis, and cis,trans, with the all-cis isomer being the most thermodynamically stable. researchgate.net Similarly, Ruthenium(II) complexes with the formula [RuCl₂(PPh₃)₂(O-N)], where O-N is a bidentate ligand, can exist as two distinct geometric isomers. oup.comoup.com
Another form of geometric isomerism in octahedral complexes with three identical bidentate ligands is facial (fac) and meridional (mer) isomerism. nih.gov This is observed in tris-chelate complexes with unsymmetrical bidentate ligands. nih.gov For example, in [Ru(dmbipy)(pmbipy)₂]²⁺, three geometric isomers have been identified and separated. rsc.org The relative yield of the facial isomer has been found to decrease as the steric bulk of the ligands increases. rsc.org Research has shown a notable difference in the binding affinity of fac and mer isomers of a functionalized ruthenium(II) tris(bipyridine) derivative for cytochrome c, with the mer isomer exhibiting stronger binding. nih.gov
A study on diisocyano ruthenium(II) complexes, Ru(PBO)₂(RNC)₂, revealed the existence of trans, trans, trans and cis, trans, cis geometric isomers. rsc.org Interestingly, the cis form could be converted to the more cytotoxic trans form upon irradiation with visible light. rsc.org
Optical Isomerism:
Octahedral tris-chelate complexes of bipyridine ligands, such as [Ru(bpy)₃]²⁺, are chiral and exist as a pair of non-superimposable mirror images called enantiomers, designated as Δ (delta) and Λ (lambda). nih.govnih.gov These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The separation of these enantiomers, known as chiral resolution, can be achieved using techniques like cation-exchange chromatography. rsc.orgacs.org
The specific stereochemistry (Δ or Λ) can influence the biological activity of the complex. For example, in the case of certain chiral Ruthenium(II) complexes, the Δ enantiomer has been shown to be a more potent inhibitor of topoisomerase than the Λ isomer. uta.edu Similarly, a study on chiral Ruthenium(II) complexes as stabilizers of c-myc G-quadruplex DNA found that both Λ and Δ isomers could bind strongly, with the Λ isomer showing slightly better stabilization. tandfonline.com
The table below provides examples of isomeric Ruthenium(II) complexes and their key characteristics.
| Complex | Isomer Types | Key Findings |
| [Ru(bpy)Cl₂(dmso-S)₂] | Geometric (cis, trans) | Three stereoisomers (trans,cis, cis,cis, and cis,trans) have been isolated, with the all-cis isomer being the most thermodynamically stable. researchgate.net |
| [RuCl₂(PPh₃)₂(Hpia)] | Geometric | Two geometric isomers were prepared, and their electrochemical properties upon protonation/deprotonation were investigated. oup.comoup.com |
| Ru(PBO)₂(RNC)₂ | Geometric (cis, trans) | The cis isomer can be photoisomerized to the more cytotoxic trans isomer with visible light. rsc.org |
| [Ru(dmbipy)(pmbipy)₂]²⁺ | Geometric (fac, mer) | Three geometric isomers were separated and characterized. rsc.org |
| Functionalized [Ru(bpy)₃]²⁺ | Geometric (fac, mer) | Fac and mer isomers showed different binding affinities for cytochrome c. nih.gov |
| [Ru(bpy)₃]²⁺ | Optical (Δ, Λ) | Exists as a pair of enantiomers that can be separated. nih.govnih.gov |
| Chiral [Ru(bpy)₂(H₂iip)]²⁺ | Optical (Δ, Λ) | Both enantiomers bind to and stabilize c-myc G-quadruplex DNA. tandfonline.com |
Supramolecular Recognition and Host-Guest Chemistry with Ruthenium(II)
Ruthenium(II) complexes, particularly polypyridyl complexes, are excellent building blocks for the construction of supramolecular assemblies due to their well-defined structures, chemical inertness, and rich photophysical and electrochemical properties. capes.gov.brnih.govacs.orgrsc.orgrsc.org These complexes can function as either hosts or guests in supramolecular systems, engaging in non-covalent interactions to form organized structures with specific functions.
Ruthenium(II) Complexes as Guests:
Ruthenium(II) complexes can be encapsulated within larger host molecules, a process that can significantly alter their properties. Cucurbit[n]urils (CB[n]s) are a class of macrocyclic host molecules that have been shown to form stable host-guest complexes with various Ruthenium(II) arene complexes. researchgate.netacs.orgnih.govnih.gov This encapsulation can enhance the stability of the Ruthenium(II) complex and protect it from the surrounding environment. researchgate.netnih.gov For example, the anticancer agent RAPTA-C forms a stable inclusion complex with CB oup.com, where the pta ligand is located inside the host's cavity. researchgate.netnih.govnih.gov
Cyclodextrins (CDs) are another class of macrocyclic hosts that can enantioselectively recognize chiral Ruthenium(II) tris(diimine) complexes. nih.gov NMR studies have shown that derivatized β-cyclodextrins can distinguish between the Δ and Λ enantiomers of [Ru(phen)₃]²⁺, with the Λ enantiomer binding more strongly to sulfobutyl ether-β-cyclodextrin. nih.gov This host-guest interaction can be utilized for the enantiomeric separation of chiral Ruthenium(II) complexes. scilit.com
The encapsulation of Ruthenium(II) polypyridyl complexes within cucurbit tandfonline.comuril has been shown to improve the emissive behavior of the complexes. researchgate.net Furthermore, the host's cavity can preorganize the encapsulated guest for subsequent reactions, such as oxidative quenching by methyl viologen. researchgate.net
Ruthenium(II) Complexes as Hosts:
Ruthenium(II) complexes can also be designed to act as hosts for smaller guest molecules. By functionalizing the ligands of a Ruthenium(II) complex with recognition sites, it is possible to create receptors for specific anions and cations. mdpi.compreprints.org For instance, an imidazolyl-polypyridyl Ruthenium(II) complex has been developed that can sense both Fe²⁺ and H₂PO₄⁻ ions through coordination and hydrogen bonding, respectively. mdpi.compreprints.org
Multitopic Ruthenium(II)-polypyridyl complexes bearing multiple corannulene (B50411) units have been synthesized to act as hosts for fullerenes like C₆₀ and C₇₀. nih.gov These "molecular tweezers" can bind up to three fullerene molecules per host. nih.gov The binding process, however, can be influenced by the counter-anions present in the system. nih.gov
Bimetallic and trinuclear Ruthenium(II) metalla-assemblies can form cavities that act as hosts for various guest molecules. A water-soluble bimetallic metalla-assembly has demonstrated selective sensing of ATP through a specific emission response. mdpi.compreprints.org A trinuclear arene Ruthenium metallacycle was found to have a high stability constant for binding LiCl and NaCl, with the encapsulated guest protecting the host from oxidation. mdpi.compreprints.org
The table below summarizes examples of host-guest systems involving Ruthenium(II) complexes.
| Host | Guest | Key Findings |
| Cucurbit oup.comuril (CB oup.com) | [Ru(cym)(pta)Cl₂] (RAPTA-C) | Forms a stable 1:1 inclusion complex with the pta ligand inside the host cavity. researchgate.netnih.govnih.gov |
| Cucurbit rsc.orguril (CB rsc.org) | [Ru(cym)(dmb)Cl₂] | Shows preference for binding with CB rsc.org. researchgate.netnih.gov |
| Sulfobutyl ether-β-cyclodextrin | [Ru(phen)₃]²⁺ | Exhibits enantioselective binding, with a stronger affinity for the Λ-enantiomer. nih.gov |
| Cucurbit tandfonline.comuril | [Ru(bpy)₃]²⁺ and its derivatives | Encapsulation leads to altered photophysical properties and preorganization for reactions. researchgate.net |
| Imidazolyl-polypyridyl Ru(II) complex | Fe²⁺ and H₂PO₄⁻ | Acts as a dual-functional sensor for both cations and anions. mdpi.compreprints.org |
| Ru(II)-polypyridyl complex with corannulene units | C₆₀ and C₇₀ fullerenes | Functions as a multitopic host, binding up to three fullerene molecules. nih.gov |
| Bimetallic Ru(II) metalla-assembly | Adenosine triphosphate (ATP) | Shows selective emission response to ATP. mdpi.compreprints.org |
| Trinuclear arene Ru(II) metallacycle | LiCl and NaCl | Forms highly stable host-guest complexes. mdpi.compreprints.org |
Photochemistry and Photophysics of Ruthenium Ii Complexes
Light Absorption and Electronic Transitions in Ruthenium(II) Chromophores
The absorption of light by Ruthenium(II) complexes, especially polypyridyl complexes, initiates a series of photochemical and photophysical events. The electronic structure of these complexes, characterized by the interaction between the ruthenium metal center and the surrounding ligands, gives rise to several types of electronic transitions upon light absorption. researchgate.net
The most prominent and widely studied of these are the metal-to-ligand charge-transfer (MLCT) transitions. researchgate.netrsc.orgwikipedia.org In these transitions, an electron is excited from a d-orbital of the ruthenium(II) metal center to a π* anti-bonding orbital of one of the polypyridyl ligands. rsc.orgwikipedia.org This process effectively oxidizes the metal center and reduces a ligand. nih.gov These MLCT transitions are responsible for the strong absorption of visible light by these complexes, typically in the 400-700 nm range. researchgate.net The broad nature of the MLCT absorption band is often attributed to the population of various vibrationally excited states of the final electronic state and the overlap of multiple transitions to different, closely-lying electronic states. researchgate.netlibretexts.org
Other types of electronic transitions can also occur in Ruthenium(II) complexes. These include:
Ligand-centered (LC) or π-π transitions*, which are localized within the aromatic ligand systems. These transitions usually occur at higher energies in the ultraviolet (UV) region of the spectrum. researchgate.netresearchgate.net
Metal-centered (MC) or d-d transitions , which involve the excitation of an electron between the d-orbitals of the ruthenium center. okstate.eduuni-regensburg.de
Ligand-to-metal charge-transfer (LMCT) transitions, where an electron moves from a ligand-based orbital to a metal-based orbital. These are less common in Ru(II)-polypyridine complexes as they typically require a metal in a higher oxidation state. researchgate.netresearchgate.net
Table 1: Key Electronic Transitions in Ruthenium(II) Complexes
| Transition Type | Description | Typical Spectral Region |
|---|---|---|
| Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from a metal d-orbital to a ligand π* orbital. | Visible (400-700 nm) |
| Ligand-Centered (LC) | π → π* transition within the ligand. | Ultraviolet (< 400 nm) |
| Metal-Centered (MC) | d → d transition on the metal center. | Varies |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from a ligand orbital to a metal d-orbital. | Ultraviolet (< 400 nm) |
Excited State Properties and Relaxation Pathways of Ruthenium(II) Systems
Following the initial absorption of light, the excited Ruthenium(II) complex undergoes a series of rapid relaxation processes. The initially formed singlet excited state, typically a ¹MLCT state, is very short-lived. rsc.orgnih.gov It rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state, such as a ³MLCT state. rsc.orgnih.govd-nb.info This process is facilitated by the heavy atom effect of the ruthenium center, which enhances spin-orbit coupling. d-nb.info The triplet states have significantly longer lifetimes, allowing them to participate in various photochemical and photophysical processes. rsc.org
Metal-to-Ligand Charge Transfer (MLCT) State Dynamics
Upon excitation into the MLCT absorption band, a singlet MLCT (¹MLCT) state is initially populated. nih.govfau.de This state has a very short lifetime, on the order of tens of femtoseconds, and rapidly undergoes intersystem crossing to the triplet MLCT (³MLCT) manifold due to strong spin-orbit coupling. nih.gov The ³MLCT state is the lowest energy excited state in many luminescent ruthenium(II) polypyridyl complexes and is responsible for their characteristic emission. acs.org
Following its formation, the electron in the ³MLCT state, which is initially delocalized over the polypyridyl ligands, can become localized on a single ligand. nih.gov This localization process is often influenced by the surrounding solvent and can occur on a sub-picosecond timescale. nih.govosti.gov The ³MLCT state is a powerful photo-oxidant. rsc.org
In some heteroleptic complexes, where different types of ligands are present, inter-ligand electron transfer can occur within the ³MLCT state. For example, in a complex containing both bipyridine (bpy) and 2-(phenylazo)pyridine (B13924361) (pap) ligands, an electron can transfer from a bpy-localized state to a lower-energy pap-localized state with a lifetime of about 2.5 picoseconds. rsc.org
Ligand-to-Metal Charge Transfer (LMCT) and Ligand-Centered (LC) States
While MLCT states are dominant in the photophysics of many Ruthenium(II) complexes, Ligand-to-Metal Charge Transfer (LMCT) and Ligand-Centered (LC) states can also play a role. LMCT transitions, where an electron is promoted from a ligand-based orbital to a metal-based orbital, are less common for Ru(II) complexes as they typically require the metal to be in a higher oxidation state. researchgate.netresearchgate.net When they do occur, they are often found in the UV region of the spectrum. researchgate.net
Ligand-Centered (LC) or π-π* transitions occur within the aromatic system of the ligands and also typically absorb in the UV region. researchgate.netresearchgate.net In some cases, particularly with ligands possessing extended π-systems, the lowest energy excited state can have significant LC character. rsc.org For instance, in certain ruthenium(II) complexes with pyrenylethynylene-substituted bipyridine ligands, the photophysical behavior is dominated by triplet intraligand π,π* excited states. rsc.org The interplay between MLCT and LC states can lead to complex excited-state dynamics, including the possibility of mixed intraligand and charge transfer character in the excited state manifold. rsc.org
Metal-Centered (MC) Excited States and Photolability
Metal-Centered (MC) or ligand-field excited states involve the promotion of an electron between the d-orbitals of the ruthenium center. acs.org These states are often thermally accessible from the photochemically generated ³MLCT state. rsc.org The population of an MC state, which has an antibonding character with respect to the metal-ligand bonds, can lead to bond elongation and, in some cases, ligand dissociation or photosubstitution. acs.orgnih.gov This process is known as photolability.
The energy gap between the ³MLCT and ³MC states is a critical factor in determining the photostability of a ruthenium(II) complex. rsc.org A smaller energy gap allows for more efficient thermal population of the dissociative ³MC state, leading to increased photolability. rsc.org The nature of the ligands can significantly influence this energy gap. For example, electron-withdrawing substituents on the ligands can lower the energy of the ³MLCT state, potentially increasing the accessibility of the ³MC state and enhancing photosubstitution quantum yields. rsc.org In contrast, for applications requiring photostability, such as in solar cells, a large energy gap is desirable to prevent these photodegradation pathways. acs.org High-power laser excitation can also enhance the population of ³MC states, leading to different relaxation dynamics compared to low-power excitation. researchgate.net
Luminescence Characteristics: Emission Spectra, Quantum Yields, and Lifetimes of Ruthenium(II) Emitters
Many Ruthenium(II) polypyridyl complexes are luminescent, typically emitting light from the long-lived ³MLCT excited state. bohrium.comrsc.org The emission spectrum is generally a broad band in the visible to near-infrared region. researchgate.netbohrium.com For the benchmark complex, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), the emission is centered at around 610-630 nm in solution at room temperature. bohrium.comrsc.org
The luminescence quantum yield (Φ_em), which is the ratio of emitted photons to absorbed photons, and the excited-state lifetime (τ) are key parameters that characterize the emission properties. These properties are highly dependent on the specific ligands and the solvent environment. bohrium.comacs.org For example, modifications to the bipyridine ligands, such as introducing π-extended systems or different substituents, can significantly tune the emission color, quantum yield, and lifetime. rsc.orgrsc.org
The rigidity of the environment can also dramatically affect the luminescence properties. researchgate.net At low temperatures, such as 77 K in a frozen glass, the non-radiative decay pathways are often suppressed, leading to increased luminescence quantum yields and longer lifetimes. acs.org In some cases, dual emission from different excited states, such as ³MLCT and ³ILCT (intraligand charge transfer) states, can be observed. fau.de
Table 2: Photophysical Data for Selected Ruthenium(II) Complexes
| Complex | Solvent | λ_em (nm) | Φ_em | τ (ns) |
|---|---|---|---|---|
| [Ru(phen)₃]²⁺ | CH₃CN | 604 | 0.028 | - |
| [Ru(bpy)₃]²⁺ | CH₃CN | 630 | 0.06 | ~600 |
| Complex 1 | CH₃CN | 658 | - | 10.0 |
| Complex 4 | CH₃CN | 669 | - | 158.5 |
Data sourced from multiple studies. rsc.orgresearchgate.netacs.org Note that lifetimes can vary significantly with conditions.
Photoredox Chemistry and Energy Transfer Mechanisms in Ruthenium(II) Sensitizers
The long-lived and energetically favorable excited states of Ruthenium(II) complexes make them excellent photosensitizers for both photoredox chemistry and energy transfer processes. researchgate.netnih.gov In its excited state, a Ruthenium(II) complex is both a stronger oxidizing agent and a stronger reducing agent than in its ground state. nih.gov
Photoredox Chemistry: The excited ³MLCT state can undergo electron transfer reactions with other molecules in solution. nih.gov
Oxidative Quenching: The excited complex can accept an electron from a donor molecule, resulting in the formation of the reduced [Ru(I)] species and the oxidized donor. uark.edu
Reductive Quenching: The excited complex can donate an electron to an acceptor molecule, leading to the formation of the oxidized [Ru(III)] species and the reduced acceptor. researchgate.net
These electron transfer processes are the foundation of photoredox catalysis, where the ruthenium complex absorbs light and initiates a redox reaction that would otherwise be thermodynamically unfavorable. rsc.org
Energy Transfer: The excited Ruthenium(II) complex can also transfer its energy to another molecule, promoting it to an excited state. This process, known as photosensitization, can occur via two main mechanisms:
Förster Resonance Energy Transfer (FRET): A through-space dipole-dipole coupling mechanism that is effective over longer distances.
Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor and involves the exchange of electrons. rsc.org
A notable example involves the sensitization of polycyclic aromatic hydrocarbons like pyrene (B120774). The excited [Ru(bpy)₃]²⁺ can transfer its triplet energy to pyrene, which can then participate in subsequent redox reactions. rsc.org This strategy allows for the use of visible light to drive reactions that would typically require higher-energy UV light, as pyrene itself only absorbs in the UV region. rsc.org The efficiency of these energy transfer processes is crucial for applications in areas such as artificial photosynthesis and photocatalysis. rsc.org
Catalytic Applications of Ruthenium Ii Complexes
Homogeneous Catalysis Facilitated by Ruthenium(II)
Homogeneous catalysis by Ruthenium(II) complexes encompasses a broad spectrum of reactions, from the activation of traditionally inert C-H bonds to the intricate construction of complex polymeric structures. These catalysts, typically featuring a Ru(II) metal center coordinated to various ligands, offer fine-tunable electronic and steric properties, allowing for precise control over catalytic processes.
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. Ruthenium(II) catalysts have been at the forefront of this field, enabling the transformation of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds.
The mechanism of Ru(II)-catalyzed C-H activation often involves the coordination of a directing group on the substrate to the metal center. mdpi.comacs.org This initial interaction positions the C-H bond in close proximity to the ruthenium, facilitating its cleavage. Several mechanistic pathways have been proposed, including oxidative addition, concerted metalation-deprotonation (CMD), and sigma-bond metathesis. rsc.orgresearchgate.net For instance, in many Ru(II)-catalyzed arylations, the catalytic cycle is thought to proceed via a cyclometalated ruthenium(II) species. acs.org This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. acs.org The choice of ligands, such as triphenylphosphine (B44618) (PPh₃), can be crucial in promoting key steps like oxidative addition. acs.org
A variety of directing groups are effective in guiding Ru(II) catalysts to a specific C-H bond, including pyridines, imines, amides, and carboxylic acids. This directed approach allows for high regioselectivity, a significant challenge in C-H functionalization. Ruthenium(II) catalysts have been successfully employed in a range of C-H functionalization reactions, including:
Arylation: The coupling of arenes with aryl halides or other arylating agents.
Alkenylation: The introduction of an alkene moiety via coupling with alkenes or alkynes. researchgate.net
Annulation: The formation of new rings through a cascade of C-H activation and subsequent intramolecular reactions. mdpi.com
Table 1: Examples of Ru(II)-Catalyzed C-H Functionalization Reactions
Reaction Type Catalyst System Example Substrate Example Coupling Partner Product Type Arylation [RuCl₂(p-cymene)]₂ / PPh₃ 2-Phenylpyridine Aryl Halide Di-arylated Pyridine (B92270) Alkenylation [Ru(p-cymene)Cl₂]₂ / AgSbF₆ Aromatic Ketone Alkene Ortho-alkenylated Ketone Annulation [Ru(p-cymene)Cl₂]₂ / NaOAc N-Nitrosoaniline Alkyne Indole Derivative
Ruthenium(II) complexes are highly effective catalysts for both the addition of hydrogen to unsaturated bonds (hydrogenation) and the removal of hydrogen from saturated systems (dehydrogenation). These reactions are fundamental in both laboratory-scale synthesis and industrial chemical production.
Ruthenium(II)-catalyzed hydrogenation is a versatile method for the reduction of a wide range of functional groups. For example, complexes derived from RuCl₂(diphosphine)₂(diamine)₂ are effective for the chemoselective hydrogenation of carbonyl groups in α,β-unsaturated ketones and aldehydes. mdpi.com The direct hydrogenation of imines to amines has also been achieved using ruthenium(II) diphosphine complexes under high pressures of hydrogen. ubc.ca The catalytic hydrogenation of levulinic acid, a biomass-derived platform chemical, to produce valuable chemicals like γ-valerolactone (GVL), has been extensively studied using various supported and homogeneous Ru(II) catalysts in aqueous media. frontiersin.org
Dehydrogenation reactions, the reverse of hydrogenation, are crucial for the synthesis of unsaturated compounds from saturated precursors. Ruthenium(II) pincer complexes, such as (CF₃PCP)Ru(cod)H, have shown moderate activity for the dehydrogenation of alkanes like cyclooctane (B165968) to their corresponding alkenes. acs.orgresearchgate.net A novel strategy for the intermolecular dehydrogenation of alkanes has been developed using a ruthenium catalyst in combination with a redox-active ligand, proceeding through a hydrogen atom transfer mechanism. nih.gov Furthermore, the "acceptorless" dehydrogenation of alcohols to produce ketones or aldehydes is a well-established transformation catalyzed by Ru(II) complexes, often proceeding via β-hydride elimination from a ruthenium alkoxide intermediate. rsc.orgmdpi.com
Table 2: Selected Ru(II)-Catalyzed Hydrogenation and Dehydrogenation Reactions
Reaction Type Catalyst Example Substrate Product Key Features Hydrogenation [RuCl₂(dppe)(en)] Cinnamaldehyde (E)-3-Phenylprop-2-en-1-ol Chemoselective C=O reduction Hydrogenation [Ru(H)Cl(DPPB)]₃ Benzonitrile Benzylamine Nitrile reduction Dehydrogenation (CF₃PCP)Ru(cod)H Cyclooctane Cyclooctene Alkane dehydrogenation Dehydrogenation [Ru(p-cymene)Cl₂]₂-based catalysts Secondary Alcohols Ketones Acceptorless alcohol dehydrogenation
Ruthenium(II) complexes are workhorses in redox catalysis, facilitating a variety of oxidation and reduction reactions. Among these, transfer hydrogenation has become a particularly powerful and widely used synthetic methodology.
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like isopropanol (B130326) or formic acid) to an acceptor molecule (like a ketone or imine) without the use of gaseous H₂. The mechanism often involves the formation of a ruthenium hydride intermediate. researchgate.netmdpi.com For ketone reduction, two primary pathways are proposed: an inner-sphere mechanism involving a metal alkoxide and an outer-sphere mechanism with a concerted hydrogen transfer. Ruthenium(II) catalysts, such as those based on the [RuCl₂(p-cymene)]₂ dimer with various ligands, are highly efficient for the transfer hydrogenation of ketones to alcohols and imines to amines. nih.gov
Beyond simple reductions, Ru(II)-catalyzed transfer hydrogenation can be integrated into cascade reactions to form C-C bonds, such as in the hydrohydroxyalkylation and hydroaminoalkylation of dienes and alkynes. nih.govscispace.com Ruthenium(II) complexes also catalyze the reverse reaction, the Oppenauer-type oxidation of alcohols to aldehydes or ketones, using a hydrogen acceptor like acetone. orgsyn.org
Table 3: Ru(II)-Catalyzed Transfer Hydrogenation and Oxidation Reactions
Reaction Catalyst Type Hydrogen Donor/Acceptor Substrate Product Transfer Hydrogenation Ru(II)-NNN Pincer Complex Isopropanol Aryl Ketones Secondary Alcohols Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / TsDPEN Formic Acid/Triethylamine (B128534) Prochiral Ketones Chiral Alcohols Oppenauer-type Oxidation Ru(II)-NNC Pincer Complex Acetone Secondary Alcohols Ketones
Ruthenium(II) complexes have proven to be versatile catalysts for the synthesis of polymers and oligomers from various unsaturated monomers. Their applications in this area range from controlled radical polymerization to the selective dimerization and trimerization of olefins.
One of the most significant contributions of Ru(II) catalysis to polymer chemistry is in Atom Transfer Radical Polymerization (ATRP). Complexes such as RuCl₂(PPh₃)₃ and Grubbs' catalysts have been shown to mediate the controlled radical polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene. uliege.becmu.edunih.govcdnsciencepub.com This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The catalytic activity in ATRP is influenced by the electronic and steric properties of the ligands attached to the ruthenium center. uliege.becmu.edu
Ruthenium(II) catalysts are also employed in the oligomerization of olefins. For example, certain Ru(II) complexes catalyze the hydrophenylation of ethylene (B1197577), leading to the formation of ethylbenzene, though oligomerization can be a competing reaction. dntb.gov.uamdpi.com Highly selective co-oligomerization reactions between different alkenes have also been developed. For instance, ruthenium catalysts can facilitate the codimerization of norbornenes with acrylic compounds or the head-to-head dimerization of styrenes. koreascience.kr
Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has been revolutionized by the development of well-defined Ruthenium(II) carbene complexes, famously known as Grubbs' catalysts. wikipedia.orgwikipedia.org These catalysts exhibit remarkable functional group tolerance and stability, making them widely applicable in both organic synthesis and polymer chemistry. wikipedia.orgharvard.edu
The catalytic cycle is initiated by the reaction of the Ru(II) alkylidene with an olefin to form a ruthenacyclobutane intermediate. Cleavage of this intermediate can then generate a new olefin and a new ruthenium alkylidene, propagating the metathesis reaction.
Two of the most prominent applications of Ru(II)-catalyzed olefin metathesis are:
Ring-Opening Metathesis Polymerization (ROMP): This process uses cyclic olefins, particularly strained ones like norbornene and its derivatives, to produce linear polymers. nih.govsioc-journal.cncaltech.eduresearchgate.netuliege.be ROMP allows for the synthesis of a vast array of functional polymers and block copolymers with controlled microstructures. harvard.educaltech.edu
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the intramolecular synthesis of cyclic compounds, including small, medium, and large macrocycles, by forming a new double bond within a diene substrate. orgsyn.orgharvard.eduacs.orgdrughunter.comacs.orgresearchgate.net This reaction is particularly valuable in the synthesis of complex molecules in drug discovery and materials science. acs.orgdrughunter.com
Table 4: Prominent Ruthenium(II) Olefin Metathesis Catalysts (Grubbs' Type)
Catalyst Generation General Structure Key Features First Generation (PCy₃)₂Cl₂Ru=CHPh Good stability, moderate activity. wikipedia.org Second Generation (NHC)(PCy₃)Cl₂Ru=CHPh Higher activity, broader substrate scope. tcichemicals.com Third Generation (e.g., Grubbs III) (NHC)(pyridine)₂Cl₂Ru=CHPh Fast initiation rates. Hoveyda-Grubbs Type Chelating isopropoxybenzylidene ligand Enhanced stability and recyclability. tcichemicals.com
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral Ruthenium(II) complexes have emerged as exceptional catalysts for a variety of asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions.
Asymmetric hydrogenation of prochiral ketones and olefins is a cornerstone of this field. The pioneering work of Noyori on chiral BINAP-Ru(II) complexes for the hydrogenation of various functionalized substrates earned a Nobel Prize and demonstrated the power of this approach. ubc.ca The enantioselectivity of these reactions is dictated by the chiral ligand environment around the ruthenium center, which forces the substrate to approach in a specific orientation.
Similarly, asymmetric transfer hydrogenation (ATH) of ketones and imines provides a convenient and effective route to chiral alcohols and amines. bohrium.com Catalysts for ATH are often generated in situ from a ruthenium precursor, such as [RuCl₂(arene)]₂, and a chiral ligand, typically a β-amino alcohol or a diamine like TsDPEN (N-tosyl-1,2-diphenylethylenediamine). nih.govthieme-connect.com These reactions can be performed under mild conditions, often using a mixture of formic acid and triethylamine or isopropanol as the hydrogen source, and frequently achieve excellent enantioselectivities (up to 97% ee or higher). bohrium.comnih.govrsc.org The development of "tethered" Ru(II) catalysts, where the chiral ligand is covalently linked to the arene group, has led to more robust and stable catalytic systems. researchgate.net
Table 5: Examples of Asymmetric Reactions with Chiral Ru(II) Catalysts
Reaction Type Chiral Ligand Example Catalyst Precursor Substrate Enantioselectivity (ee) Asymmetric Hydrogenation (S,S)-TsDPEN [RuCl(p-cymene)(S,S)-TsDPEN] 4-Chromanone 97% ee Asymmetric Transfer Hydrogenation (S,R)-Indan-ambox [RuCl₂(p-cymene)]₂ Acetophenone Up to 97% ee Asymmetric Transfer Hydrogenation Chiral Pyrazolyl-Pyridyl-Oxazolinyl Ligand Ru(II) complex Aryl Ketones High ee
Olefin Metathesis (e.g., Ring-Opening Metathesis Polymerization, Ring-Closing Metathesis)
Heterogeneous Catalysis Incorporating Supported Ruthenium(II) Species
The immobilization of homogeneous Ruthenium(II) catalysts onto solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and potential for recycling, which are crucial for practical and industrial applications. Various materials have been explored as supports, each imparting unique properties to the final catalytic system.
Ceria (CeO2) and zirconia (ZrO2) have emerged as effective supports for Ruthenium(II) catalysts. For instance, a Ru/CeO2 catalyst has demonstrated excellent activity in the chelation-assisted arylation of stable aromatic C-H bonds with aryl chlorides. scispace.comkyoto-u.ac.jp The combination of ruthenium with CeO2 is critical, as catalysts on other supports like SiO2, Al2O3, TiO2, or MgO showed no activity. scispace.com Modification of the Ru/CeO2 catalyst with triphenylphosphine (PPh3) under a hydrogen atmosphere significantly improved its activity. scispace.comkyoto-u.ac.jp This heterogeneous system acts without significant leaching of ruthenium species, making it an environmentally benign and recyclable alternative to homogeneous catalysts. scispace.comkyoto-u.ac.jp Similarly, Ru/ZrO2 has been shown to be effective for direct C-H arylation. scispace.com
Carbon, silica (B1680970), and alumina (B75360) are also common supports for Ru(II) species, particularly in hydrogenation reactions. In the aqueous-phase hydrogenation of levulinic acid to γ-valerolactone (GVL), various supported ruthenium catalysts such as Ru/C, Ru/SiO2, and Ru/Al2O3 have been screened. frontiersin.org The commercial 5 wt.% Ru/C catalyst showed high activity under relatively mild conditions. frontiersin.org The nature of the support can influence the reaction mechanism; for example, on Ru/TiO2 and Ru/Al2O3, the support can facilitate the heterolytic cleavage of dihydrogen. frontiersin.org
Zeolites provide a structured environment for single-site ruthenium catalysts. A chloride-free, zeolite-Y-supported ruthenium catalyst (Ru@Y) has been developed for the hydrogenation of CO2 to methyl formate. nih.gov This single-site catalyst demonstrates that highly dispersed ruthenium species within the zeolite structure are stable and selective for the desired transformation. nih.gov
The immobilization of well-defined Ru(II) complexes onto silica has also been achieved. Water-soluble Ru(II)-phosphine complexes have been immobilized on hydrophilic silica functionalized with diphenylphosphine (B32561) groups. researchgate.net These catalysts are effective for the decomposition of formic acid to hydrogen, with one system achieving a turnover frequency (TOF) of 2780 h⁻¹ and showing no detectable ruthenium leaching. researchgate.net Another approach involves encapsulating Ru(II) phosphine (B1218219) complexes within a silica matrix via a sol-gel process, creating catalysts for CO2 hydrogenation. nih.gov
Table 1: Performance of Supported Ruthenium(II) Catalysts in Various Reactions
| Catalyst | Support | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Ru/CeO2 | Ceria | Chelation-assisted C–H arylation | Acts as a recyclable, heterogeneous catalyst with no significant Ru leaching. PPh3 modification enhances activity. | scispace.comkyoto-u.ac.jp |
| 5 wt.% Ru/C | Carbon | Aqueous-phase hydrogenation of levulinic acid | Exhibited a turnover frequency (TOF) of 133 h⁻¹ at 130°C and 12 bar H₂. | frontiersin.org |
| Ru@Y-1 | Zeolite-Y | CO₂ hydrogenation to methyl formate | Single-site catalyst with a TOF of 122 h⁻¹; stable and selective. | nih.gov |
| MCM41-Si-(CH₂)₂PPh₂/Ru-mTPPTS | Mesoporous Silica (MCM-41) | Formic acid decomposition | Achieved a TOF of 2780 h⁻¹ at 110°C with no Ru leaching detected. | researchgate.net |
| Ru/ZrO₂ | Zirconia | Direct C–H arylation with aryl chlorides | Effective heterogeneous catalyst for C-C bond formation. | scispace.com |
Photocatalysis and Electrocatalysis with Ruthenium(II) Systems
Ruthenium(II) complexes, particularly those with polypyridyl ligands like 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (tpy), are central to the fields of photocatalysis and electrocatalysis. Their favorable photophysical and electrochemical properties, including strong visible light absorption, long-lived excited states, and reversible redox behavior, make them ideal candidates for driving chemical reactions with light or electricity.
In photocatalysis , Ru(II) complexes typically function as photosensitizers. Upon absorbing light, the complex reaches an excited state, becoming a potent reductant or oxidant capable of initiating electron transfer processes. chemrxiv.org A significant application is in water splitting to produce hydrogen. In dye-sensitized systems, a Ru(II) complex is adsorbed onto a semiconductor surface, such as titanium dioxide (TiO2). nih.govresearchgate.net Upon photoexcitation, the complex injects an electron into the semiconductor's conduction band, which then reduces protons to hydrogen. researchgate.net The oxidized Ru(III) species is subsequently regenerated by a sacrificial electron donor. chemrxiv.org Supramolecular systems, where a Ru(II) photosensitizer unit is covalently linked to a catalytic unit (e.g., Re(I) or another Ru(II) center), have been developed to improve efficiency by eliminating diffusion-controlled steps. nih.gov
Photocatalytic carbon dioxide reduction is another major area of research. Ru(II)-based systems can selectively reduce CO2 to products like carbon monoxide (CO) or formic acid (HCOOH). nih.gov For example, a supramolecular photocatalyst containing a Ru(II) photosensitizer and a Ru(II) catalytic unit selectively produces HCOOH with a turnover number (TON) of 315. nih.gov Hybrid systems combining Ru(II) complexes with materials like carbon nitride (C3N4) or nitrogen-doped tantalum pentoxide (N-Ta2O5) are also being explored to enhance performance. nih.gov
In electrocatalysis , Ru(II) complexes are used to lower the overpotential required for challenging redox reactions. The reduction of CO2 is a prominent example. Mononuclear Ru(II) complexes, such as [Ru(dmbpy)(tptz)(Cl)]+ and [Ru(tpy)(bpy)(Cl)]+, have been investigated as electrocatalysts for converting CO2 to CO. researchgate.netrsc.org The catalytic cycle is typically initiated by the reduction of the complex, which then binds and activates CO2. researchgate.netrsc.org The presence of water or other proton sources can significantly improve catalytic activity. researchgate.net Other complexes, like [Ru(bpy)2(CO)2]2+, are known to electrocatalytically reduce CO2 to formic acid. rsc.org Theoretical studies suggest this proceeds via the formation of a ruthenium-hydride intermediate that activates the CO2 molecule. rsc.org
Table 2: Performance of Ruthenium(II) Systems in Photocatalysis and Electrocatalysis
| System Type | Ruthenium Complex / System | Reaction | Product(s) | Key Performance Metric | Reference |
|---|---|---|---|---|---|
| Photocatalysis | Ru–Ru1 supramolecular complex | CO₂ Reduction | HCOOH | TON = 315, Selectivity = 90% | nih.gov |
| Photocatalysis | RuPt₂ trinuclear complex | Water Splitting (H₂ evolution) | H₂ | Monitored over time with TEOA as sacrificial donor | chemrxiv.org |
| Photocatalysis | RuRe₂ trinuclear complex | CO₂ Reduction | CO | Initial TON = 125.28 (after 2h) | chemrxiv.org |
| Electrocatalysis | [RuCl(trpy)(acpy)] | CO₂ Reduction (dry MeCN) | CO | TON = 12 | researchgate.net |
| Electrocatalysis | [RuCl(trpy)(acpy)] | CO₂ Reduction (1% H₂O) | CO, Formate | TON(CO) = 21, TON(HCOO⁻) = 7 | researchgate.net |
| Electrocatalysis | [Ru(dmbpy)(tptz)(Cl)]⁺ | CO₂ Reduction | CO | Catalytic activity increases with catalyst concentration and scan rate | researchgate.netrsc.org |
Mechanistic Elucidation of Ruthenium(II) Catalytic Cycles
Understanding the detailed mechanisms of Ru(II)-catalyzed reactions is essential for rational catalyst design and optimization. A combination of experimental techniques (e.g., NMR spectroscopy, mass spectrometry, kinetic studies) and computational methods, primarily Density Functional Theory (DFT), has provided profound insights into the elementary steps of various catalytic cycles. acs.orgsci-hub.seresearchgate.netresearchgate.net
A common feature in many Ru(II)-catalyzed hydrogenation and transfer hydrogenation reactions is the involvement of ruthenium-hydride species . mdpi.compolimi.it In the asymmetric transfer hydrogenation (ATH) of ketones and imines, the catalytic cycle often begins with the generation of a catalytically active 16-electron Ru-hydride complex from a precatalyst. mdpi.com The mechanism can then proceed through either an "outer-sphere" pathway, where the hydride and a proton are transferred concertedly to the substrate via a six-membered transition state, or an "inner-sphere" (hydridic) route involving direct coordination of the substrate to the metal center. acs.orgpolimi.it DFT calculations for ester hydrogenation catalyzed by a Ru(II)-NHC complex suggest a concerted, outer-sphere bifunctional mechanism where a proton transfer from an N-H group to the carbonyl is the rate-determining step. acs.org
In the electrocatalytic reduction of CO2 , mechanistic pathways often involve initial ligand-based reductions of the Ru(II) complex. researchgate.netrsc.org For the [Ru(dmbpy)(tptz)(Cl)]+ system, DFT calculations indicate two sequential one-electron reductions create a highly reduced complex that can then coordinate CO2. rsc.org This is followed by an intramolecular two-electron transfer to the CO2 ligand, forming a metallocarboxylate intermediate (Ru-CO2²⁻), which ultimately leads to CO release. rsc.org For other systems like [Ru(bpy)2(CO)2]2+, the proposed mechanism involves the formation of a Ru-hydride, [Ru(bpy)2(CO)H]+, which acts as the key species to activate CO2 via electrophilic addition, leading to formic acid. rsc.org
Mechanisms for C-H activation and arylation have also been extensively studied. For the direct arylation of aromatic amides, computational results point to a cycle initiated by electrophilic deprotonation to form a substrate-coordinated Ru(II) intermediate. researchgate.net This is followed by oxidative addition of an aryl halide to form a Ru(IV) species, reductive elimination to form the new C-C bond, and protonolysis to release the product and regenerate the catalyst. researchgate.net DFT calculations identified the oxidative addition step as rate-determining. researchgate.net A photo-induced hydroarylation mechanism involves initial C-H ruthenation to form a ruthenacycle, followed by light-induced ligand dissociation, olefin coordination, migratory insertion, and finally proto-demetallation to yield the product. rsc.org
Some catalytic systems exhibit unique mechanistic features. For instance, a "rollover" cyclometalation has been identified as a key activation step in base-free transfer hydrogenation. researchgate.net In this process, a ligand initially coordinated in one fashion undergoes C-H activation and rearranges to a more stable, cyclometalated form that is catalytically active. researchgate.net
Table 3: Summary of Mechanistic Steps in Key Ruthenium(II)-Catalyzed Reactions
| Reaction Type | Catalyst System Example | Key Mechanistic Steps | Rate-Determining Step (if identified) | Reference |
|---|---|---|---|---|
| Ester Hydrogenation | Ru(II)-NHC-amine complex | H₂ activation; Outer-sphere H⁻/H⁺ transfer to ester; Hemiacetal C-O cleavage; Aldehyde reduction. | Proton transfer from N-H to carbonyl group. | acs.org |
| Electrocatalytic CO₂ to CO Reduction | [Ru(dmbpy)(tptz)(Cl)]⁺ | Ligand-based reductions; CO₂ coordination; Intramolecular electron transfer to form Ru-CO₂²⁻; CO release. | Not explicitly stated, involves multiple electron/chemical steps. | researchgate.netrsc.org |
| Electrocatalytic CO₂ to HCOOH Reduction | [Ru(bpy)₂(CO)₂]²⁺ | Two-electron reduction and CO loss; Protonation to form Ru-hydride; CO₂ activation by hydride; Formate release. | Formation of the Ru-hydride complex. | rsc.org |
| Direct C-H Arylation | Ru(II) with 8-Aminoquinoline directing group | Electrophilic deprotonation/C-H activation; Oxidative addition of aryl halide; Reductive elimination; Proton transfer. | Oxidative addition of bromobenzene. | researchgate.net |
| α-Alkylation of Nitriles | Ru(II)-pincer complex | Alcohol-to-aldehyde transformation; Condensation of nitrile and aldehyde; Hydrogenation of the resulting alkene. | H-transfer step in the final hydrogenation process. | sci-hub.se |
| Base-Free Transfer Hydrogenation | Ru(II) with pyridinepyrimidine ligand | "Rollover" cyclometalation to form active species; Hydrogen transfer from isopropanol; Ketone reduction. | Barriers related to the roll-over process were determined. | researchgate.net |
Table of Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| Ruthenium(II) | Ru(II) |
| Ceria | CeO₂ |
| Zirconia | ZrO₂ |
| Silicon Dioxide / Silica | SiO₂ |
| Alumina | Al₂O₃ |
| Titanium Dioxide | TiO₂ |
| Magnesium Oxide | MgO |
| Triphenylphosphine | PPh₃ |
| Levulinic Acid | LA |
| γ-Valerolactone | GVL |
| Methyl Formate | - |
| 2,2'-Bipyridine | bpy |
| 4,4'-dimethyl-2,2'-bipyridine | dmbpy |
| 2,2':6',2''-Terpyridine | tpy |
| 2,4,6-tris(2-pyridyl)-1,3,5-triazine | tptz |
| 2-pyridylacetate | acpy |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Formic Acid / Formate | HCOOH / HCOO⁻ |
| Carbon Nitride | C₃N₄ |
| Tantalum Pentoxide | Ta₂O₅ |
| meta-trisulfonated triphenylphosphine | mTPPTS |
| N-heterocyclic carbene | NHC |
| 8-Aminoquinoline | - |
| Bromobenzene | - |
Ruthenium Ii in Advanced Materials Science and Devices
Optoelectronic Applications of Ruthenium(II) Emitters: OLEDs and Light-Emitting Electrochemical Cells (LECs)
Ruthenium(II) complexes, particularly polypyridyl complexes like tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), are notable for their strong luminescence, which is a key characteristic for applications in light-emitting devices. researchgate.net These complexes are utilized in both organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). researchgate.net
The emission from these ruthenium(II) complexes typically falls within the orange-red region of the spectrum. researchgate.net While this has been a limitation, the emission wavelength can be tuned by modifying the ligands attached to the ruthenium center. researchgate.netscispace.com In LECs, which have a simpler device structure compared to OLEDs, ruthenium(II) complexes can be used as the single light-emitting component. rsc.org The performance of these devices, such as luminance and lifetime, is an active area of research. For instance, an electroluminescent device using a tris(2,2'-bipyridine)ruthenium(II) complex achieved a luminance that remained nearly constant for over 36 minutes. researchgate.net Researchers are exploring strategies to enhance the performance of Ru(II)-based LECs, including the use of additives like poly(methyl methacrylate) (PMMA) and the design of novel complexes to shift emission into the near-infrared (NIR) region. scispace.com
Here is a data table summarizing the performance of some Ru(II)-based LECs:
| Complex | Additive | Max Luminance (cd/m²) | Emission Wavelength (nm) |
| 42 | - | 0.3 | - |
| 12 | PMMA | 3.4 | - |
| 52 | - | ~0.7 | 745-755 |
Table based on data from a study on bis(tridentate) ruthenium(II) polypyridine chromophores. scispace.com
Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells Employing Ruthenium(II) Dyes
Ruthenium(II) polypyridyl complexes have been instrumental in the advancement of dye-sensitized solar cells (DSSCs). acs.org Complexes such as N3, N719, and black dye are benchmark sensitizers in this field. acs.orgsigmaaldrich.com In a DSSC, a monolayer of the ruthenium dye is adsorbed onto a nanocrystalline titanium dioxide (TiO2) surface. sigmaaldrich.com Upon absorbing light, the dye gets excited and injects an electron into the conduction band of the TiO2, initiating the process of converting light into electricity. sigmaaldrich.com
The efficiency of DSSCs can reach up to 12% with the use of Ru(II) dyes. nih.gov However, the performance can be affected by interactions between the dye and other components of the cell, such as the electrolyte. For example, the combination of the N719 dye with cobalt-based redox shuttles has been shown to result in lower than expected efficiencies due to unfavorable interactions that hinder electron injection and promote recombination. rsc.org To address this, researchers have designed ruthenium dyes with alkyl chains, like the Z907 dye, to create a barrier between the dye and the cobalt redox species, thereby improving cell performance. rsc.org
While ruthenium dyes have been central to DSSC technology, their application in the more recent perovskite solar cells is less direct. Perovskite materials themselves are the primary light absorbers in those cells. acs.org
Ruthenium(II) Complexes as Molecular Wires and Components in Molecular Electronics
The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. Ruthenium(II) complexes are attractive candidates for this field, particularly for the construction of "molecular wires" that can conduct electrical current. acs.org These wires often consist of rigid, conjugated organic structures that bridge multiple ruthenium centers, facilitating electron delocalization. acs.orgrsc.org
Researchers have synthesized various mono-, bi-, and trimetallic ruthenium(II) σ-arylacetylide complexes designed as molecular wires. acs.org These complexes can be terminated with specific groups, such as isocyanides or thiols, that allow them to bind to surfaces like gold, enabling the creation of molecular-scale electronic junctions. acs.orgrsc.org The electrochemical properties of these ruthenium-based wires, such as their low oxidation potentials, are crucial for their function. rsc.org The electronic communication between metal centers can be finely tuned by altering the bridging ligands. For example, a Ru(II)-Au(I)-Ru(II) triad (B1167595) connected by ethynyl (B1212043) units showed efficient energy transfer between the metal centers. rsc.org
Sensing Platforms Based on Ruthenium(II) Luminescence and Redox Properties for Chemical and Biological Analytes
The sensitivity of the luminescence and redox properties of ruthenium(II) complexes to their local environment makes them excellent candidates for chemical and biological sensors. mdpi.com The general principle involves a ruthenium complex functionalized with a recognition unit that can selectively bind to a target analyte. preprints.org This binding event alters the photophysical or electrochemical properties of the ruthenium center, producing a detectable signal. preprints.org
Ruthenium-based sensors have been developed for a wide range of analytes, including:
Cations: Sensors for metal ions like Cu2+, Ni2+, Zn2+, and Pb2+ have been created using tris(bipyridyl) or bis(terpyridyl) ruthenium(II) complexes appended with specific coordinating groups. mdpi.compreprints.org
Anions: The detection of anions such as halides (Cl-, Br-), acetate (B1210297) (AcO-), and phosphate (B84403) (H2PO4-) has been achieved through interactions with ruthenium complexes that have hydrogen-bond donating groups. preprints.org
Biomolecules: The inherent luminescence of some ruthenium complexes can be exploited for the detection of biomolecules. For instance, the electrochemiluminescence of Ru(bpy)32+ has been used to create a sensor for dopamine. rsc.org
These sensors can operate through various mechanisms, including fluorescence quenching or enhancement, and changes in electrochemical signals. preprints.org
Integration of Ruthenium(II) into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous, crystalline materials with high surface areas, making them ideal platforms for immobilizing functional molecules like ruthenium(II) complexes. uio.nougent.be The integration of ruthenium(II) into these frameworks can lead to materials with enhanced properties for catalysis, sensing, and light-harvesting.
There are several strategies for incorporating ruthenium complexes into these frameworks:
Post-synthetic modification: A pre-synthesized framework is functionalized with ruthenium complexes. rsc.orgresearchgate.net
Premade linker synthesis: Linkers functionalized with ruthenium complexes are used to build the framework from the ground up. rsc.org
Encapsulation: Ruthenium complexes are physically trapped within the pores of the framework. rsc.orgnih.gov
Ruthenium-functionalized MOFs have shown promise in photocatalysis, such as for CO2 reduction, by combining the light-absorbing properties of the ruthenium complex with the catalytic activity of the framework. uio.no In the context of COFs, ruthenium complexes have been incorporated to create electrochemiluminescence (ECL) platforms for sensing. rsc.org For example, assembling tris(2,2'-bipyridyl)ruthenium(II) onto a COF significantly enhanced its ECL intensity, which was then used to detect aflatoxin M1. rsc.org Similarly, chiral COFs containing ruthenium(II) have been developed for the enantioselective sensing of amino acids. nih.gov Ruthenium-complexed COFs have also been investigated as electrocatalysts for the hydrogen evolution reaction. nih.gov
Nanoscale Architectures and Hybrid Materials Containing Ruthenium(II)
The integration of ruthenium(II) complexes into nanoscale architectures and hybrid materials opens up new avenues for advanced applications by combining the properties of the ruthenium complex with those of another material. mdpi.com
One area of interest is the creation of hybrid materials with graphene or reduced graphene oxide (RGO). mdpi.comscilit.com The strong electronic interaction between π-conjugated ruthenium(II) polypyridyl oligomers and RGO has been demonstrated, suggesting potential for optoelectronic applications. mdpi.com
Another approach involves attaching ruthenium(II) complexes to nanoparticles. For example, gold nanoparticles have been functionalized with ruthenium(II) polypyridyl complexes for applications in cellular imaging. researchgate.net The photophysical properties of these hybrid materials, such as the luminescence lifetime of the ruthenium center, can be influenced by the proximity to the nanoparticle surface. researchgate.net Ruthenium complexes have also been incorporated into silica-based nanomaterials. Ruthenium(II) imine complexes have been anchored to silica (B1680970) (SiO2). scilit.com Furthermore, near-infrared responsive drug delivery systems have been designed by loading a ruthenium complex into azobenzene-modified mesoporous silica-coated upconversion nanoparticles, enabling controlled drug release for potential cancer therapy. rsc.org
These nanoscale architectures leverage the unique properties of each component to create multifunctional materials with synergistic effects. mdpi.comrsc.org
Theoretical and Computational Investigations of Ruthenium Ii Chemistry
Electronic Structure Calculations of Ruthenium(II) Complexes
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum-chemical methods widely used to study the electronic and optical properties of Ruthenium(II) complexes. researchgate.netresearchgate.net These calculations provide a detailed picture of the ground and excited state electronic structures, which is crucial for understanding their photophysical and photochemical behavior.
DFT is employed to determine the geometries of the ground state and various excited states, such as the triplet metal-to-ligand charge transfer (³MLCT), triplet-triplet (³TS), and dissociative metal-centered (³MC) states. rsc.org By calculating the energies of these states, researchers can predict the pathways for photophysical and photochemical processes. For instance, the energy gap between the ³MLCT and ³MC states is a key determinant of the photostability of a complex; a smaller gap often correlates with a higher quantum yield for ligand dissociation. rsc.org
TD-DFT calculations are instrumental in simulating and interpreting the electronic absorption spectra of Ruthenium(II) complexes. tandfonline.comacs.org These calculations can identify the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions. tandfonline.comnih.gov The accuracy of these simulations allows for a direct comparison with experimental UV-Vis spectra, aiding in the assignment of absorption bands. researchgate.netacs.org For example, in a study of cis-Ru(phen)₂(L)₂₂ complexes, TD-DFT correctly predicted the relative ease of photodissociation of the co-ligands based on the calculated ³MLCT-³MC energy gaps. rsc.org
Molecular Dynamics and Reaction Mechanism Simulations for Ruthenium(II) Systems
Molecular dynamics (MD) simulations, including ab initio molecular dynamics (AIMD), provide a dynamic picture of Ruthenium(II) systems, allowing for the study of reaction mechanisms and solvent effects. ntnu.noepfl.ch These simulations track the motion of atoms over time, offering insights into complex processes that are difficult to observe experimentally.
AIMD, which combines molecular dynamics with electronic structure calculations (often DFT), is particularly powerful for studying chemical reactions. ntnu.no It has been used to investigate the electron self-exchange reaction between Ruthenium(II) and Ruthenium(III) in aqueous solution. ntnu.no Such simulations can identify the key factors influencing the reaction, such as the spatial arrangement of solvent molecules and the formation of transient species. ntnu.no
Computational strategies are also crucial for understanding the photoactivation mechanisms of Ruthenium(II) complexes. mdpi.com Upon light absorption, these complexes can undergo photosubstitution reactions, where a ligand is replaced by a solvent molecule. mdpi.com Simulations can map out the potential energy surfaces of the excited states, identifying the pathways leading to ligand dissociation and the formation of reactive aquated species. mdpi.com For example, the role of dissociative ³MC states, populated from photoactive ³MLCT states, is a key aspect of the photochemistry of many Ruthenium(II) polypyridyl complexes. mdpi.com
The interaction of Ruthenium(II) complexes with biological molecules like DNA has also been investigated using MD simulations. researchgate.netacs.org These simulations can reveal the preferred binding modes, such as intercalation or groove binding, and the structural changes induced in both the complex and the DNA upon binding. researchgate.netacs.org By simulating the attack of a Ruthenium(II) complex on a DNA base, such as guanine, researchers can elucidate the mechanism of DNA damage. mdpi.com
Computational Design and Prediction of Ruthenium(II) Complex Properties
A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules, thereby guiding the design of new Ruthenium(II) complexes with desired functionalities. nih.govnist.gov This in silico design process can save considerable time and resources compared to a purely experimental trial-and-error approach. mdpi.com
DFT and TD-DFT calculations are at the forefront of these predictive efforts. researchgate.netnih.gov By systematically varying ligands and calculating the resulting electronic and optical properties, researchers can screen a large number of potential candidates. nist.gov For example, the photophysical and redox properties of a series of Ruthenium(II) complexes with tridentate ligands were successfully predicted using DFT and TD-DFT, demonstrating the influence of the ligand's electronic structure. nih.gov
Quantitative structure-property relationship (QSPR) models represent another computational approach for predicting properties. acs.org These models establish a mathematical relationship between the structural features of a molecule and a specific property, such as redox potential or catalytic activity. acs.org While often applied to larger datasets, the principles of QSPR can guide the rational design of Ruthenium(II) complexes by identifying key structural descriptors that influence their behavior. acs.org
Computational screening tools are being developed to accelerate the discovery of new Ruthenium(II)-based dyes for applications like dye-sensitized solar cells (DSSCs). nist.gov These tools can rapidly predict the geometric and electronic properties of a vast array of potential complexes, identifying the most promising candidates for further experimental investigation. nist.gov For instance, the suitability of various [Ru(II)(bpy)₃₋ₙ(dcbpy)ₙ]²⁺ complexes as pigments for DSSCs was assessed based on their calculated absorption spectra and energy level alignment with the semiconductor substrate. tandfonline.com
Theoretical Insights into Spectroscopic Features and Excited State Behavior
Theoretical calculations provide a deep understanding of the spectroscopic features and excited state dynamics of Ruthenium(II) complexes, which are often complex and difficult to interpret from experimental data alone. acs.orgwayne.edu
Resonance Raman (rR) spectroscopy, in combination with DFT calculations, is a powerful technique for probing the vibrational modes of a complex in its excited state. acs.org By simulating the rR spectra, researchers can assign the observed vibrational bands to specific molecular motions and understand how the geometry of the complex changes upon electronic excitation. acs.org
Theoretical models are also essential for understanding the nature of the emissive state in luminescent Ruthenium(II) complexes. wayne.edu The lowest energy triplet state is often of ³MLCT character, but its properties can be significantly influenced by mixing with other excited states, such as metal-centered (³MC) or ligand-centered (³π-π*) states. researchgate.netacs.orgnih.gov DFT calculations can quantify the extent of this mixing and explain observed trends in emission energies, lifetimes, and quantum yields. wayne.edu For example, calculations have shown that weak emission in some cyclometalated bis(tridentate)ruthenium(II) complexes arises from a ³MLCT state that is efficiently depopulated through thermally accessible ³MC states. acs.org
Furthermore, TD-DFT calculations can explain subtle features in absorption spectra, such as the effect of protonation on the electronic and optical properties of pH-sensitive Ruthenium(II) complexes. researchgate.net By simulating the spectra of the different protonation states, the experimentally observed shifts in absorption maxima can be reproduced and rationalized in terms of changes in the electronic structure. researchgate.net The calculated excited-state data can also provide a rationale for the observed luminescence properties at different pH values. researchgate.net
Bioinorganic and Biophysical Aspects of Ruthenium Ii Complexes Non Clinical Contexts
Interactions of Ruthenium(II) Complexes with Nucleic Acids and DNA
The interaction between Ruthenium(II) polypyridyl complexes and nucleic acids is a cornerstone of their bioinorganic chemistry, driven by their potential as structural probes. These interactions are predominantly non-covalent and can be categorized into three primary modes: intercalation, groove binding, and electrostatic interactions. caltech.edu The specific mode of binding is largely dictated by the structure, shape, and size of the ligands surrounding the central ruthenium ion. nih.govcaltech.edu
Intercalation involves the insertion of a planar, aromatic ligand, such as dipyridophenazine (dppz), between the base pairs of the DNA double helix. rsc.orgmdpi.com This mode of binding typically leads to a significant stabilization of the DNA duplex, causing the helix to lengthen and unwind at the binding site. caltech.edu This lengthening can be observed experimentally as an increase in the viscosity of a DNA solution upon addition of the complex. caltech.edunih.gov Spectroscopic analysis of intercalating complexes often reveals hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the metal-to-ligand charge transfer (MLCT) band. caltech.edu The extent of these spectral changes often correlates with the strength of the intercalative binding. caltech.edu For instance, the complex [Ru(bpy)₂dppz]²⁺ is a classic example of an intercalator, exhibiting a binding constant (K_b) greater than 10⁷ M⁻¹, which is significantly higher than that of the well-known organic intercalator ethidium (B1194527) bromide. caltech.edu Some complexes can also exhibit partial or semi-intercalation, where a ligand inserts only partially into the base-pair stack, potentially causing a kink or bend in the DNA helix. caltech.edumdpi.com
Electrostatic Interactions are the third major mode of non-covalent binding. As Ru(II) polypyridyl complexes are typically cationic, they can interact with the negatively charged phosphate (B84403) backbone of DNA. caltech.edu This type of binding is generally weaker and less specific than intercalation or groove binding. The complex [Ru(bpy)₃]²⁺ is often cited as a classic example of an electrostatic binder, showing little to no change in its absorption spectrum or in the viscosity of DNA upon interaction. rsc.orgcapes.gov.br
In addition to these non-covalent modes, some Ru(II) complexes can bind covalently to DNA. This often occurs after an initial non-covalent association, followed by a ligand exchange reaction where the ruthenium center directly coordinates to a nucleobase, frequently the N7 position of guanine. tandfonline.comdcu.ie For example, dinuclear Ru(II) complexes like Cl₂Ru₂X (where X is a naphthazarin or quinizarin (B34044) bridging ligand) can undergo aquation and subsequently form interstrand crosslinks with DNA, a mechanism that shares similarities with platinum-based drugs. dcu.ie
The table below summarizes the binding characteristics of several representative Ruthenium(II) complexes with DNA.
| Complex Name | Ancillary Ligands | Proposed Binding Mode(s) | Binding Constant (K_b) M⁻¹ |
| [Ru(phen)₂(dppz)]²⁺ | 1,10-phenanthroline (B135089), dipyridophenazine | Intercalation | 3.2 x 10⁶ mdpi.com |
| [Ru(bpy)₂(dppz)]²⁺ | 2,2'-bipyridine (B1663995), dipyridophenazine | Intercalation | 1.5 x 10⁵ rsc.org |
| [Ru(phen)₃]²⁺ | 1,10-phenanthroline | Weak Intercalation, Groove Binding | 8.8 x 10³ rsc.org |
| [Ru(bpy)₃]²⁺ | 2,2'-bipyridine | Electrostatic | - |
| [Ru(bpy)₂MCP]²⁺ | 2,2'-bipyridine, 2-(3-chlorophenyl)imidazo[4,5-f]1,10-phenanthroline | Intercalation | 1.8 x 10⁵ capes.gov.br |
| Ru-3 | η⁶-p-cymene, hexa-substituted dipyrromethene | Major Groove Binding | 6.5 x 10¹¹ nih.gov |
Ruthenium(II) Binding and Modulation of Protein and Peptide Function
Beyond nucleic acids, Ruthenium(II) complexes engage in significant interactions with proteins and peptides, modulating their structure and function. nih.gov These interactions are critical as proteins are the targets for many therapeutic and diagnostic agents. The binding can occur through various mechanisms, including covalent coordination to amino acid side chains (e.g., histidine, cysteine) and non-covalent interactions such as hydrophobic and electrostatic associations within protein pockets. nih.govnih.gov
A primary area of investigation is the interaction with serum proteins, such as human serum albumin (HSA), which is crucial for the transport and bioavailability of many compounds in the bloodstream. mdpi.com Studies have shown that Ru(II) complexes can bind non-covalently to the hydrophobic pockets of HSA. mdpi.comnih.gov For example, a series of Ru(II)-arene complexes with 2,2'-bipyridine ligands were found to bind to both Sudlow site I and site II of HSA, with conditional binding constants (K') ranging from 4.00 to 4.56, indicating a moderate affinity that could influence their distribution in a biological system. mdpi.com
Ruthenium(II) complexes have also been designed to inhibit the function of specific enzymes. researchgate.net Protein kinases, which are often overactive in cancer cells, are a key target. rsc.org By mimicking the structure of natural kinase inhibitors like staurosporine, organometallic Ru(II) complexes have been developed that bind to the active site of enzymes, blocking their catalytic activity. rsc.org For instance, a cyclometalated Ru(II) complex incorporating ibuprofen (B1674241) was shown to be a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, an important mediator of inflammation. researchgate.net Similarly, certain Ru(II)-NHC (N-heterocyclic carbene) complexes have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. mdpi.com
The interaction with amyloidogenic peptides, which are involved in neurodegenerative diseases, is another significant area of research. Ru(II) complexes have been shown to modulate the aggregation process of these peptides. nih.gov For example, the luminescent complex [Ru(bipy)₂(dppz)]²⁺ can monitor the fibrillization of amyloid-beta (Aβ) peptides, as its luminescence is enhanced upon binding to the aggregated fibril structure. nih.gov Other Ru(II) complexes, particularly those capable of releasing carbon monoxide (CO) upon photoactivation, can inhibit the aggregation of model amyloidogenic peptides by forming adducts with the peptide, thereby altering its self-assembly pathway. nih.gov
| Ruthenium(II) Complex Type | Target Protein/Peptide | Observed Effect/Interaction |
| Ru(II)-arene complexes | Human Serum Albumin (HSA) | Non-covalent binding to Sudlow sites I & II. mdpi.com |
| Ru(II)-NHC complexes | Acetylcholinesterase (AChE) | Potent enzymatic inhibition. mdpi.com |
| Cyclometalated Ru(II) complex | Cyclooxygenase-2 (COX-2) | Strong inhibition of enzyme activity. researchgate.net |
| [Ru(bipy)₂(dppz)]²⁺ | Amyloid-beta (Aβ) peptide | Binds to Aβ fibrils, enhancing luminescence. nih.gov |
| Photoactivatable Ru(II)-CORMs | Amyloidogenic peptides | Inhibits peptide aggregation upon irradiation. nih.gov |
Mimicry of Biological Enzyme Active Sites by Ruthenium(II) Complexes
A fascinating area of bioinorganic chemistry involves the design of synthetic molecules that mimic the function of natural enzymes. Ruthenium(II) complexes are excellent candidates for this purpose due to their rich redox chemistry and ability to adopt well-defined geometries that can model the active sites of metalloenzymes. rsc.orgtandfonline.com These biomimetic complexes serve as functional models that help elucidate enzymatic mechanisms and can act as catalysts for chemical transformations.
One prominent example is the mimicry of hydrogenases, enzymes that catalyze the reversible oxidation of molecular hydrogen. Researchers have synthesized diiron complexes that model the [FeFe]-hydrogenase active site and have covalently linked them to a photoactive Ruthenium(II) tris(bipyridine) unit. rsc.orgtandfonline.com In these constructs, the Ru(II) moiety acts as a photosensitizer, absorbing light and initiating an electron transfer process. For instance, the trinuclear complex [(µ-pdt)Fe₂(CO)₅{PPh₂(C₆H₄CCbpy)}Ru(bpy)₂]²⁺ was designed to have the Ru(II) photosensitizer linked directly to one of the iron centers of the hydrogenase model. rsc.org The goal of such systems is to use light energy to drive proton reduction to hydrogen, mimicking the natural enzymatic function. However, studies showed that instead of electron transfer, a reductive quenching of the Ru(II) excited state occurred, highlighting the complexities of replicating the precise electronic environment of the enzyme. rsc.org
Ruthenium(II) complexes have also been developed to mimic the activity of other enzymes, such as catalase. Catalase is an antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen. Certain Ru(II) complexes have been shown to possess catalase-mimetic activity, catalytically degrading hydrogen peroxide. researchgate.net This functionality is of interest for creating synthetic antioxidants. Furthermore, Ru(II) carbonyl complexes containing thiourea (B124793) ligands have been found to possess significant enzyme mimetic catalytic activity in both oxidation (catecholase-like) and hydrolysis (phosphatase-like) reactions, demonstrating the versatility of these complexes in functional biomimicry. researchgate.net
Fundamental Studies on Cellular Uptake and Subcellular Localization Mechanisms (Non-therapeutic)
Understanding how Ruthenium(II) complexes enter cells and where they accumulate is fundamental to their application as biological probes. The cellular uptake mechanism and subsequent subcellular localization are determined by the physicochemical properties of the complex, including its size, charge, and lipophilicity. caltech.edu
Systematic studies on luminescent dipyridophenazine (dppz) complexes of ruthenium(II) have revealed that the primary mechanism of cellular entry is passive diffusion. nih.govcaltech.edu This process is energy-independent, as demonstrated by the lack of change in uptake when cellular metabolic processes are inhibited. nih.govnih.gov The uptake is, however, highly sensitive to the cell's membrane potential. The positive charge of the Ru(II) complexes drives them across the cell membrane, a process that is enhanced by hyperpolarization and diminished by depolarization of the membrane. caltech.edunih.gov Research has shown that hydrophobicity is a more critical determinant of accumulation efficiency than the size of the complex. More lipophilic complexes, such as Ru(DIP)₂dppz²⁺, accumulate in cells more rapidly than their less lipophilic counterparts like Ru(bpy)₂dppz²⁺. nih.gov
Once inside the cell, Ru(II) complexes exhibit diverse localization patterns. nih.gov Many complexes show uneven staining of the cytoplasm, with near-complete exclusion from the nucleus. caltech.edu Depending on their specific structure, they can preferentially accumulate in certain organelles. Highly positively charged Ru(II) polypyridyl complexes have been observed to localize in lysosomes, while others are known to target mitochondria, a key organelle in cellular metabolism. nih.govmdpi.com
The localization can be intentionally altered by conjugating the Ru(II) complex to specific peptides. caltech.edunih.gov For example, attaching a cell-penetrating peptide like D-octaarginine significantly enhances cellular uptake. nih.gov However, this can lead to the conjugate being trapped in endosomes at lower concentrations. caltech.edu At higher concentrations, these peptide conjugates can overcome endosomal entrapment and achieve substantial staining of the nucleus. caltech.edunih.gov This strategy allows for the targeted delivery of Ru(II) complexes to specific subcellular compartments for fundamental studies.
Luminescent Ruthenium(II) Probes for Fundamental Biological Imaging (Non-diagnostic)
The unique photophysical properties of many Ruthenium(II) polypyridyl complexes make them exceptional candidates for luminescent probes in biological imaging. mdpi.comrsc.org Their key advantages over traditional organic fluorophores include large Stokes shifts, which minimize self-quenching; high photostability, which reduces photobleaching during imaging; and long-lived excited states, which enable advanced techniques like phosphorescence lifetime imaging microscopy (PLIM). dcu.ie
A hallmark of certain Ru(II) complexes, particularly those with a dppz (dipyrido[3,2-a:2′,3′-c]phenazine) ligand, is the "molecular light switch" effect. mdpi.com Complexes like [Ru(bpy)₂(dppz)]²⁺ are virtually non-luminescent in aqueous solution because the excited state is efficiently quenched by water. mdpi.com However, upon intercalating into the hydrophobic environment of the DNA double helix, the dppz ligand is shielded from water, and a bright luminescence is "switched on". mdpi.com This environmentally sensitive emission is a powerful tool for probing nucleic acid structures. mdpi.comdcu.ie
These luminescent properties have been harnessed to design probes that can selectively target and image specific nucleic acid structures within cells. For instance, Ru(II) complexes have been developed to bind preferentially to G-quadruplexes (G4s), which are non-canonical DNA structures implicated in various biological processes. mdpi.com The complex Ru-PDC3, which combines a Ru(II) dppz core with a G4-selective ligand (Phen-DC3), shows a strong light-switch effect and high affinity for G4 structures, allowing for their visualization. dcu.ie
Furthermore, Ru(II) complexes serve as versatile platforms for creating chemosensors to detect and image other small biomolecules and ions. dntb.gov.ua By incorporating a recognition moiety that can react specifically with an analyte, the luminescence of the Ru(II) core can be modulated. For example, a probe for hypochlorous acid (HOCl) was created where a quencher moiety was cleaved upon reaction with HOCl, resulting in a 190-fold enhancement of luminescence and enabling the visualization of endogenous HOCl in living cells. acs.org Similarly, a ratiometric probe for formaldehyde (B43269) was developed by linking a Ru(II) complex to a coumarin (B35378) derivative, allowing for quantitative imaging in cells and brain tissue slices. nih.gov These applications showcase the power of Ru(II) complexes as tunable luminescent tools for fundamental biological imaging. nih.gov
Future Perspectives and Emerging Research Directions in Ruthenium Ii Chemistry
Integration of Ruthenium(II) Complexes in Quantum Information Science
The unique properties of Ruthenium(II) complexes, particularly their potential for spin-state switching and tunable photophysical characteristics, are being explored for applications in quantum information science. These complexes are being investigated as potential molecular components for quantum computing and high-density data storage.
Ruthenium(II) compounds are being considered for the development of quantum bits (qubits), the fundamental units of quantum information. researchgate.netarxiv.orgarxiv.org Superconducting Ru(II) thin films are being studied for their potential use in superconducting qubits and Josephson junctions due to their resistance to oxidation, low diffusivity, and a small superconducting gap. researchgate.netarxiv.orgarxiv.org Research into spin-crossover (SCO) complexes, including those containing Ruthenium(II), is also a promising avenue. mdpi.comrsc.orgresearchgate.net The ability of these molecules to switch between different spin states under external stimuli makes them candidates for creating molecular-scale magnetic units for quantum computing. rsc.orgresearchgate.netmdpi.com
Furthermore, the development of heterobimetallic complexes that combine the magnetic properties of one metal with the photophysical characteristics of Ruthenium(II) could lead to advanced luminescent devices and high-density data storage solutions. mdpi.com Ongoing research also focuses on understanding the interplay between molecular vibrations and the quantum coherence properties of these systems, which is crucial for their application in quantum computing. rsc.org The use of advanced computational methods, enhanced by quantum computing, is also being explored to accurately model the catalytic activity of Ruthenium catalysts, which could accelerate the design of new materials for various applications. aps.org
Sustainable and Circular Chemistry Approaches for Ruthenium(II) Systems
In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing sustainable and circular approaches for the synthesis and application of Ruthenium(II) systems. These efforts aim to reduce waste, minimize environmental impact, and promote the recycling and reuse of these valuable metal complexes.
One key area of research is the development of greener synthetic methods. For instance, mechanochemistry, which involves manual grinding, has been shown to be an efficient and solventless route for synthesizing Ruthenium(II) carboxylate complexes. mdpi.com This method offers a better E-factor and mass productivity compared to traditional solvent-based syntheses. mdpi.com Another approach involves using bio-renewable solvents like Cyrene™ as an alternative to conventional solvents like N,N'-dimethylformamide (DMF) in the microwave-assisted synthesis of Ruthenium(II) polypyridyl complexes. rsc.org Additionally, efficient and sustainable syntheses of important catalyst precursors, such as RuH2(CO)(PPh3)3, have been developed for use in educational settings, reducing reaction times and promoting green chemistry principles. whiterose.ac.ukwhiterose.ac.ukacs.org
The concept of a circular economy is also being applied to Ruthenium catalysts. growkudos.com Ruthenium plays a crucial role in creating sustainable, human-driven carbon cycles by enabling the recycling of carbon dioxide and reducing waste in chemical processes. growkudos.com These catalysts are highly efficient, meaning only small amounts are needed, and they can often be recovered and reused, reducing the need for mining new ore. researchgate.net Furthermore, "design for recycling" is being incorporated into the innovation process, where catalysts are designed from the outset to be easily recycled. matthey.com Research is also underway to utilize plastic waste and biomass as renewable carbon feedstocks through depolymerization processes catalyzed by tailored Ruthenium complexes. rwth-aachen.de For example, adding water to Ruthenium-based catalysts has been found to dramatically enhance the conversion of polyolefins into valuable fuels, promoting a circular economy for plastics. climateglobalnews.com
Ruthenium(II) in Artificial Photosynthesis and Renewable Energy Production
Ruthenium(II) complexes are at the forefront of research in artificial photosynthesis and renewable energy production, primarily due to their exceptional photophysical and electrochemical properties. They are extensively studied as photosensitizers in systems that aim to mimic natural photosynthesis to produce solar fuels and as key components in dye-sensitized solar cells (DSSCs).
In the realm of artificial photosynthesis, the goal is to use sunlight to split water into hydrogen and oxygen, creating a clean and storable fuel. pnas.org Ruthenium(II) complexes, particularly those with polypyridyl ligands, are excellent photosensitizers that can absorb visible light and initiate the electron transfer reactions necessary for water oxidation. rsc.orgnih.govdiva-portal.orgdigitellinc.com Researchers have designed supramolecular systems where a Ruthenium(II) photosensitizer is covalently linked to a manganese complex, which acts as the electron donor, mimicking the components of Photosystem II in natural photosynthesis. rsc.orgdiva-portal.orgacs.org In these systems, photoexcitation of the Ru(II) center leads to electron transfer and the generation of a high-energy charge-separated state, which can then drive the catalytic oxidation of water. rsc.orgdiva-portal.org
Significant progress has been made in developing robust and efficient molecular Ruthenium(II) catalysts for water oxidation. pnas.orgdigitellinc.commit.edursc.org For example, Ruthenium dioxide is considered a "gold standard" catalyst for the oxygen evolution reaction. mit.edu Scientists have also developed carbon nanowires doped with individual ruthenium atoms that show catalytic activity for water splitting superior to conventional platinum-based catalysts. physicsworld.com Another approach involves embedding a Ruthenium(II) water oxidation catalyst into self-assembled nanofibers, which has shown improved performance. rsc.org
In the field of solar energy conversion, Ruthenium(II) complexes are pivotal as dyes in DSSCs. mdpi.commdpi.comscilit.com These complexes, such as N3 and N719, exhibit broad absorption in the visible spectrum and long-lived excited states, allowing for efficient electron injection into the semiconductor material of the solar cell. nih.govmdpi.com Research focuses on designing new Ruthenium(II) sensitizers with enhanced light-harvesting capabilities, often by modifying the ligands to increase molar extinction coefficients and shift absorption to the red region of the spectrum. mdpi.com Efforts are also dedicated to developing thiocyanate-free Ru(II) dyes to improve the long-term stability of DSSCs. mdpi.comscilit.com
Advanced Supramolecular and Self-Assembled Architectures of Ruthenium(II)
The ability of Ruthenium(II) complexes to act as building blocks in coordination-driven self-assembly has led to the creation of a diverse range of advanced supramolecular structures, including metallacycles and metallacages. nih.govrsc.orgnih.govmdpi.comrsc.orgnih.govpnas.orgmdpi.com These architectures exhibit unique properties and have potential applications in areas such as catalysis, sensing, and biomedicine.
The self-assembly process involves the coordination of Ruthenium(II) centers with specifically designed organic ligands to form discrete, well-defined two-dimensional (2D) and three-dimensional (3D) structures. nih.govmdpi.comrsc.orgpnas.org For example, substitution-inert and photo-active Ruthenium(II) terpyridine complexes have been self-assembled with palladium(II) ions to form discrete supramolecular cages. nih.govrsc.org Similarly, tetranuclear and hexanuclear metallacycles and metallacages have been constructed using arene-ruthenium(II) complexes and flexible diimide-based ligands. nih.gov
These self-assembled structures can exhibit emergent properties that are not present in their individual components. For instance, some Ruthenium(II)-based supramolecular materials have shown unique full-band absorption from the UV-visible to the near-infrared (NIR) region and outstanding photothermal conversion abilities, making them promising for solar energy harvesting. rsc.org The design of these architectures allows for tunable shapes, sizes, and internal cavities, which can be exploited for host-guest chemistry. nih.govmdpi.combohrium.com
The photophysical properties of these supramolecular assemblies are also a key area of interest. While many Ruthenium(II) complexes are known for their luminescence, incorporating them into larger cages can sometimes lead to quenching of this emission. bohrium.com However, researchers have successfully designed luminescent supramolecular cages, such as a [Pd4Ru8]24+ cage, which exhibit near-infrared emission. bohrium.com The development of such functional materials is a rapidly growing area of research.
Hybrid Organic-Inorganic Materials Featuring Ruthenium(II) Centers
The integration of Ruthenium(II) complexes into organic and inorganic materials is a burgeoning field of research, leading to the development of hybrid materials with enhanced functionalities and a wide range of potential applications. These materials combine the unique photophysical and electrochemical properties of Ruthenium(II) centers with the processability and structural diversity of polymers and other matrices.
One major area of focus is the creation of functional polymers containing Ruthenium(II) complexes. These can be synthesized by either incorporating pre-formed Ruthenium(II) complexes into a polymer structure or by coordinating Ruthenium ions to polymers that already contain ligand units. rsc.orgrsc.org For example, conjugated polymers functionalized with Ruthenium(II) polypyridine complexes have been synthesized, exhibiting enhanced photosensitivity due to the long-lived metal-to-ligand charge transfer (MLCT) excited state of the ruthenium center. cambridge.org These materials are being explored for electro-optical applications, such as in light-emitting electrochemical cells. rsc.orgrsc.org Graft copolymers containing both Ruthenium(II) chromophores and other dyes have also been developed, demonstrating light-harvesting properties and the potential for energy transfer. rsc.orgresearchgate.net
Ruthenium(II) complexes are also being incorporated into other types of materials. For instance, they have been used in the synthesis of nanostructures and materials with nanostructured periodicity, which have applications in microelectronics and catalysis. mdpi.com The development of stimuli-responsive Ruthenium-containing polymers is another exciting direction, where the material's properties can be altered by external triggers like redox changes or light. researchgate.net
Q & A
Basic Research Question
- Elemental analysis verifies stoichiometry .
- HPLC monitors degradation products under physiological conditions .
- Stability tests in aqueous buffers (pH 4–8) using UV-Vis spectroscopy .
What advanced techniques resolve contradictions in Ruthenium(II) complex behavior across biological assays?
Advanced Research Question
Contradictions (e.g., high in vitro activity but poor in vivo performance) are addressed via:
- Metabolomic profiling to identify biotransformation products .
- Synchrotron-based XAS to track Ru speciation in tissues .
- Pharmacokinetic modeling to optimize dosing regimens .
How are solution-phase dynamics of Ruthenium(II) complexes studied to inform drug design?
Advanced Research Question
- NMR spectroscopy monitors ligand exchange rates (e.g., aquation kinetics) .
- Stopped-flow techniques measure reaction intermediates during activation .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
